XIE18-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H15NO6S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C18H15NO6S/c1-11-9-18(21)24-17-10-14(5-8-16(11)17)25-26(22,23)15-6-3-13(4-7-15)19-12(2)20/h3-10H,1-2H3,(H,19,20) |
Clé InChI |
LOMKFWDFEIQKOS-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of XIE18-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
XIE18-6 is a potent and selective small-molecule inhibitor of INK4C (p18), a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1] By targeting p18, this compound modulates the cell cycle, specifically promoting the self-renewal and ex vivo expansion of hematopoietic stem cells (HSCs).[1][2] This guide provides an in-depth overview of the molecular mechanism, quantitative data, and experimental protocols associated with this compound, offering a valuable resource for researchers in hematology, oncology, and regenerative medicine.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the cyclin-dependent kinase inhibitor p18 (also known as INK4C or CDKN2C).[1] The p18 protein plays a crucial role in cell cycle regulation by specifically inhibiting the activity of CDK4 and CDK6.[2][3][4]
The canonical pathway involves the following steps:
-
G1 Phase Regulation: In the G1 phase of the cell cycle, the cyclin D-CDK4/6 complex forms and is activated by mitogenic signals.[3]
-
p18 Inhibition: The p18 protein, when present, binds to CDK4/6, preventing its association with cyclin D and thereby inhibiting the kinase activity of the complex.[2]
-
Rb Phosphorylation: Active cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma protein (Rb). This phosphorylation prevents Rb from binding to the E2F transcription factor.[3]
-
Cell Cycle Progression: The release of E2F allows for the transcription of genes necessary for the transition from the G1 to the S phase, thereby promoting cell cycle progression.[3]
This compound acts by binding to a specific pocket in the p18 protein, disrupting its ability to interact with CDK4/6.[2] This inhibition of p18 effectively "releases the brakes" on the cyclin D-CDK4/6 complex. The resulting increase in CDK4/6 activity leads to enhanced Rb phosphorylation, accelerated G1-S phase transition, and ultimately, increased cell proliferation. This is particularly relevant for hematopoietic stem cells, where the absence or inhibition of p18 has been shown to promote their self-renewal and expansion.[2]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the p18-CDK4/6-Rb pathway.
Quantitative Data Summary
The bioactivity of this compound has been primarily characterized by its effect on hematopoietic stem cell expansion.
| Parameter | Value | Cell Type | Assay Type | Reference |
| ED50 | 105.5 nM | Hematopoietic Stem Cells (HSCs) | HSC Expansion Assay | [1] |
ED50 (Half-maximal effective dose) represents the concentration of this compound that produces 50% of the maximal effect in promoting HSC expansion.
Detailed Experimental Protocols
In Silico Docking of this compound to p18
This protocol outlines the computational method used to predict the binding interaction between this compound and the p18 protein.
-
Objective: To identify the binding pocket of p18 and predict the binding mode and interactions of this compound.
-
Methodology:
-
Protein Preparation: Obtain the 3D crystal structure of the human p18 protein from a protein data bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling software suite.
-
Ligand Preparation: Generate the 3D structure of this compound. Optimize its geometry and assign charges.
-
Binding Site Identification: Identify potential binding pockets on the surface of p18 using pocket detection algorithms. The known interaction site with CDK6 is the primary target region.
-
Molecular Docking: Perform molecular docking using software like AutoDock or Glide. The prepared this compound ligand is docked into the identified binding pocket of the p18 protein.
-
Pose Analysis: Analyze the resulting docked poses. The best pose is typically selected based on the lowest binding energy and favorable interactions (e.g., hydrogen bonds, π-π stacking) with key residues in the p18 pocket.[2]
-
Visualization: Visualize the predicted binding mode, highlighting specific interactions between this compound and p18 amino acid residues.[2]
-
Hematopoietic Stem Cell (HSC) Expansion Assay
This protocol details the cell-based assay used to quantify the biological activity of this compound.
-
Objective: To determine the effective dose (ED50) of this compound for promoting the ex vivo expansion of HSCs.
-
Methodology:
-
HSC Isolation: Isolate HSCs from a source such as human cord blood or mouse bone marrow using standard cell sorting techniques (e.g., FACS) based on established surface markers.
-
Cell Culture: Culture the isolated HSCs in a serum-free medium supplemented with appropriate cytokines to support stem cell maintenance.
-
Compound Treatment: Aliquot HSCs into a multi-well plate. Treat the cells with a serial dilution of this compound, ranging from picomolar to micromolar concentrations. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the cells for a defined period (e.g., 7-10 days) under standard cell culture conditions (37°C, 5% CO2).
-
Quantification: After incubation, quantify the number of HSCs in each well. This can be done through:
-
Total Nucleated Cell Count: Using a hemocytometer or automated cell counter.
-
Flow Cytometry: Staining for specific HSC markers to determine the number of true stem cells.
-
Colony-Forming Unit (CFU) Assay: Plating the expanded cells in a semi-solid medium to assess their differentiation potential and enumerate colonies.
-
-
Data Analysis: Plot the HSC fold expansion against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the ED50 value.[1]
-
Experimental Workflow Diagram
Caption: Workflow for determining the ED50 of this compound in HSC expansion.
References
XIE18-6: A Potent p18 INK4C Inhibitor for Hematopoietic Stem Cell Expansion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The ex vivo expansion of hematopoietic stem cells (HSCs) holds immense therapeutic potential for various hematological disorders and regenerative medicine. A critical barrier to this is the limited ability to maintain the long-term self-renewal capacity of HSCs in culture. The cyclin-dependent kinase (CDK) inhibitor p18 INK4C has been identified as a key negative regulator of HSC self-renewal. This technical guide details the discovery and characterization of XIE18-6, a novel small molecule inhibitor of p18 INK4C. This compound and its optimized analogs have demonstrated significant efficacy in promoting the ex vivo expansion of both murine and human HSCs, offering a promising new tool for stem cell research and therapeutic applications. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and detailed experimental protocols related to the evaluation of this compound and its derivatives.
Introduction
Hematopoietic stem cell transplantation is a curative therapy for a multitude of diseases, but its application is often limited by the insufficient number of HSCs in sources like umbilical cord blood.[1] The ex vivo expansion of HSCs presents a viable solution to this challenge. The cell cycle is intricately linked to the maintenance of stemness, with key regulators playing pivotal roles in the balance between self-renewal and differentiation.[2][3] The INK4 family of CDK inhibitors, including p18 INK4C, are crucial regulators of the G1 phase of the cell cycle.[4] p18 INK4C specifically inhibits CDK4 and CDK6, thereby controlling the phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle progression.[5] Studies have shown that the absence of p18 INK4C leads to enhanced self-renewal of HSCs, highlighting it as a promising target for promoting their expansion.[4]
This compound was identified through in silico screening as a potent and specific small molecule inhibitor of p18 INK4C.[6][7] This compound and its analogs have been shown to effectively promote the ex vivo expansion of functional HSCs.[6][8] This guide will delve into the technical details of this compound, providing researchers and drug developers with the necessary information to understand and potentially utilize this novel inhibitor.
Mechanism of Action: The p18 INK4C Signaling Pathway
p18 INK4C is a key tumor suppressor protein that acts as a negative regulator of the cell cycle. Its primary function is to inhibit the activity of cyclin-dependent kinases 4 and 6 (CDK4/6).[5] In the context of hematopoietic stem cell self-renewal, the p18 INK4C-mediated pathway is critical in maintaining quiescence and preventing excessive proliferation.
The canonical pathway involves the following steps:
-
p18 INK4C Inhibition of CDK4/6: p18 INK4C binds to CDK4 and CDK6, preventing their association with D-type cyclins (Cyclin D1, D2, D3).[9]
-
Regulation of Rb Phosphorylation: The active Cyclin D-CDK4/6 complex is responsible for phosphorylating the retinoblastoma protein (Rb).[10] By inhibiting CDK4/6, p18 INK4C keeps Rb in its hypophosphorylated, active state.
-
E2F Transcription Factor Sequestration: Active Rb binds to and sequesters the E2F family of transcription factors.[10]
-
Cell Cycle Arrest: The sequestration of E2F prevents the transcription of genes required for the G1 to S phase transition, leading to cell cycle arrest in G1.[9]
This compound acts by directly inhibiting p18 INK4C, thus disrupting this cascade and promoting cell cycle progression and, consequently, HSC expansion.
Caption: p18 INK4C Signaling Pathway and this compound Inhibition.
Data Presentation: Efficacy of p18 INK4C Inhibitors
The efficacy of this compound and its more potent analog, compound 40, has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from published studies.[6][8]
Table 1: In Vitro Efficacy of p18 INK4C Inhibitors
| Compound | Target | Assay Type | ED50 (nM) | Reference |
| This compound | p18 INK4C | Murine HSC Expansion | 105.5 | [6] |
| Compound 40 | p18 INK4C | Murine HSC Expansion | 5.21 | [6] |
Table 2: Ex Vivo Expansion of Murine Hematopoietic Stem and Progenitor Cells
| Treatment | Cell Population | Fold Expansion (Day 7) | Reference |
| DMSO (Control) | LSK cells | ~20 | [8] |
| This compound (100 nM) | LSK cells | ~40 | [8] |
| Compound 40 (10 nM) | LSK cells | ~55 | [6] |
| DMSO (Control) | Total Nucleated Cells | ~50 | [8] |
| This compound (100 nM) | Total Nucleated Cells | ~80 | [8] |
| Compound 40 (10 nM) | Total Nucleated Cells | ~100 | [6] |
Table 3: In Vivo Repopulation Capacity of Expanded Murine HSCs
| Treatment of Donor Cells | Recipient Peripheral Blood Chimerism (%) at 16 weeks | Reference |
| Uncultured LSK cells | ~30 | [8] |
| DMSO-treated expanded cells | ~15 | [8] |
| This compound-treated expanded cells | ~45 | [8] |
| Compound 40-treated expanded cells | ~60 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of this compound.
Isolation of Murine Hematopoietic Stem and Progenitor Cells (LSK cells)
This protocol describes the isolation of Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells from murine bone marrow.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 2% Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Lineage Cell Depletion Kit (magnetic bead-based)
-
Fluorescently conjugated antibodies: anti-Lineage cocktail (e.g., FITC), anti-Sca-1 (e.g., PE-Cy7), anti-c-Kit (e.g., APC)
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Euthanize mice and dissect femurs and tibias.
-
Flush bone marrow from the bones using a syringe with HBSS + 2% FBS.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Perform lineage depletion using a magnetic bead-based kit to enrich for hematopoietic progenitors.
-
Stain the lineage-depleted cells with the fluorescently conjugated antibodies against Lineage, Sca-1, and c-Kit for 30 minutes on ice.
-
Wash the cells with staining buffer (HBSS + 2% FBS).
-
Resuspend the cells in staining buffer and sort for the Lin-Sca-1+c-Kit+ (LSK) population using a FACS machine.[11][12]
References
- 1. Development and clinical advancement of small molecules for ex vivo expansion of hematopoietic stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo self-renewing divisions of haematopoietic stem cells are increased in the absence of the early G1-phase inhibitor, p18INK4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic Stem Cell Factors: Their Functional Role in Self-Renewal and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of p18INK4c enhances both osteogenesis and hematopoietic supportive capacity of bone marrow mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Transplantation of Hematopoietic Stem Cells (HSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enrichment of hematopoietic stem cells with SLAM and LSK markers for the detection of hematopoietic stem cell function in normal and Trp53 null mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p18INK4c in Hematopoietic Stem Cell Self-Renewal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic stem cells (HSCs) are the cornerstone of hematopoiesis, possessing the unique abilities of self-renewal and multilineage differentiation. The precise regulation of the HSC cell cycle is paramount to maintaining a lifelong supply of blood cells and preventing hematopoietic exhaustion or malignant transformation. The cyclin-dependent kinase inhibitor p18INK4c (p18), a member of the INK4 family, has emerged as a critical negative regulator of HSC self-renewal. This technical guide provides an in-depth analysis of the function of p18 in HSC biology, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and industry focused on HSC biology and the development of novel therapeutics for hematopoietic disorders.
Introduction: p18INK4c as a Gatekeeper of HSC Quiescence
p18INK4c, encoded by the CDKN2C gene, is a tumor suppressor protein that plays a pivotal role in cell cycle regulation. It specifically binds to and inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb) and subsequent release of the E2F transcription factor, thereby blocking the G1-S phase transition and maintaining cells in a quiescent state.[3]
In the context of hematopoiesis, a significant body of evidence indicates that p18 is a potent inhibitor of HSC self-renewal.[4] Its expression is highest in quiescent, long-term HSCs (LT-HSCs) and is downregulated in actively cycling fetal HSCs.[5] This differential expression pattern underscores its role as a brake on HSC proliferation, ensuring the preservation of the HSC pool over an organism's lifetime.
The Impact of p18INK4c Deficiency on HSC Function: Quantitative Insights
Genetic ablation or inhibition of p18 has been shown to enhance HSC self-renewal and improve hematopoietic reconstitution. The following tables summarize key quantitative findings from studies investigating the effects of p18 deficiency on HSC function.
Table 1: Effect of p18INK4c Deficiency on Hematopoietic Stem and Progenitor Cell Populations
| Parameter | Model System | p18 Status | Observation | Fold Change/Percentage Increase | Reference |
| LSK cells | Mouse (in vivo transplantation) | p18-/- recipient niche | Increased donor-derived LSK cells | ~2-fold increase at 4-6 months | [3] |
| LSKlow progenitor population | p18-/- mice | p18-/- | Marked expansion in bone marrow | - | [6] |
| Long-Term Colony-Forming Cells | Human CD34+ cells (in vitro) | p18 knockdown | Increased number of colonies | Significant increase | [1] |
| Colony-Forming Units (Total) | Human CD34+ cells (in vitro) | p18 knockdown | Increased number of colonies | Significant increase | [1] |
Table 2: Functional Consequences of p18INK4c Deficiency on HSC Self-Renewal and Engraftment
| Assay | Model System | p18 Status | Key Finding | Quantitative Result | Reference |
| Competitive Repopulation | Mouse | p18-/- HSCs | Sustained competitiveness after serial transplantation | Maintained competitiveness for >3 years | [7] |
| Long-Term Engraftment | Mouse | Deletion of p18 | Strikingly improved long-term engraftment | - | [4] |
| Ex vivo expansion and engraftment | Mouse CD34-LKS cells | p18 small molecule inhibitor (Compound 40) | Increased engraftment after 16 weeks | 5.93-fold increase | [2] |
| Hematopoietic Support by MSCs | Co-culture of WT c-Kit+ cells with p18-/- MSCs | p18-/- MSCs | Significantly higher Cobblestone Area-Forming Cells (CAFCs) | - | [3] |
Signaling Pathways Modulated by p18INK4c in the HSC Niche
The function of p18 in regulating HSC self-renewal is intricately linked to various signaling pathways within the bone marrow niche.
The Canonical p18-CDK4/6-Rb Pathway
The primary mechanism of p18 action is through the direct inhibition of the CDK4/6-Cyclin D complex, which is a central hub for integrating mitogenic signals.
Interaction with TGF-β and NF-κB Signaling
Emerging evidence suggests a crosstalk between p18 and other key signaling pathways that regulate HSC fate. Overexpression of p18 has been shown to involve TGF-β and NF-κB signaling in a stage-dependent manner during hematopoiesis.[8] While the precise molecular interactions are still under investigation, it is clear that p18 does not function in isolation.
Regulation of the HSC Niche via Osteopontin
Recent studies have revealed a novel, extrinsic role for p18 in modulating the HSC niche. Deletion of p18 in bone marrow mesenchymal stromal cells (MSCs) leads to a significant upregulation of secreted phosphoprotein 1 (Spp1), which encodes for Osteopontin (Opn).[3] Opn, in turn, enhances the hematopoietic supportive capacity of MSCs.
Key Experimental Protocols
This section provides detailed methodologies for the cornerstone assays used to investigate the role of p18INK4c in HSC self-renewal.
Competitive Repopulation Assay
This in vivo assay is the gold standard for assessing the long-term self-renewal and multilineage differentiation capacity of HSCs.
Methodology:
-
Cell Preparation: Isolate bone marrow cells from the femurs and tibias of p18+/+ (wild-type) and p18-/- (knockout) mice (CD45.2+ congenic background). Isolate competitor bone marrow cells from wild-type mice on a CD45.1+ congenic background.
-
Cell Mixing: Mix a defined number of test cells (p18+/+ or p18-/-) with a standard number of competitor cells (e.g., 2 x 105 cells) in phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS).
-
Recipient Preparation: Lethally irradiate recipient mice (CD45.1+) with a total dose of 9.5-11 Gy, typically administered in two split doses separated by 3-4 hours to minimize toxicity.
-
Transplantation: Within 24 hours of irradiation, inject the cell mixture intravenously into the retro-orbital sinus or tail vein of the recipient mice.
-
Analysis: At regular intervals (e.g., 4, 8, 12, and 16 weeks post-transplantation), collect peripheral blood from the recipient mice. Lyse red blood cells and stain the remaining cells with fluorescently-conjugated antibodies against CD45.1, CD45.2, and lineage markers (e.g., B220 for B cells, CD3 for T cells, Gr-1/Mac-1 for myeloid cells). Analyze the percentage of donor-derived (CD45.2+) cells in each lineage using flow cytometry.
-
Secondary Transplantation: For serial transplantation, harvest bone marrow from primary recipients at a late time point (e.g., 16-20 weeks), and transplant a defined number of these cells into lethally irradiated secondary recipients. Analyze peripheral blood chimerism as described above to assess long-term self-renewal.
Colony-Forming Unit (CFU) Assay
This in vitro assay measures the frequency of hematopoietic progenitor cells and their differentiation potential into various myeloid and erythroid lineages.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow cells from p18+/+ and p18-/- mice.
-
Plating: Dilute the cell suspension in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS. Add a defined number of cells (e.g., 1 x 104 to 5 x 104) to a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Colony Identification and Enumeration: Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte-macrophage colonies
-
BFU-E: Burst-forming unit-erythroid colonies
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies
-
CFU-Mk: Megakaryocyte colonies
-
Flow Cytometry for LSK and SLAM HSC Population Analysis
Flow cytometry is essential for the identification and quantification of rare HSC and progenitor populations.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow cells.
-
Lineage Depletion (Optional but Recommended): To enrich for HSCs, deplete mature lineage-positive cells using magnetic-activated cell sorting (MACS) with a cocktail of biotinylated lineage antibodies (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119) and anti-biotin microbeads.
-
Antibody Staining: Resuspend the cells in staining buffer (e.g., PBS with 2% FBS) and incubate with a cocktail of fluorescently-conjugated antibodies. A typical panel for identifying LSK SLAM HSCs includes:
-
Lineage cocktail (FITC or PE)
-
c-Kit (APC)
-
Sca-1 (PE-Cy7)
-
CD150 (Pacific Blue or BV421)
-
CD48 (PerCP-Cy5.5 or APC-Cy7)
-
-
Flow Cytometric Analysis: Acquire the stained cells on a multicolor flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells using forward and side scatter properties and a viability dye (e.g., DAPI or Propidium Iodide).
-
From the live, single-cell population, gate on the lineage-negative (Lin-) cells.
-
Within the Lin- population, identify the LSK cells by gating on the c-Kit+Sca-1+ population.
-
Finally, within the LSK gate, identify the highly enriched long-term HSCs (SLAM HSCs) by gating on the CD150+CD48- population.
-
Implications for Drug Development
The role of p18INK4c as a negative regulator of HSC self-renewal makes it an attractive target for therapeutic intervention. Small molecule inhibitors of p18 could potentially be used for the ex vivo expansion of HSCs for transplantation, which is a major goal in the field of regenerative medicine.[2] Pharmacological inhibition of p18 may also offer a strategy to enhance hematopoietic recovery following myelosuppressive chemotherapy or radiation. However, the potential for long-term p18 inhibition to lead to HSC exhaustion or promote leukemogenesis requires careful consideration and further investigation.[9]
Conclusion
p18INK4c is a key intrinsic regulator that restrains hematopoietic stem cell self-renewal by controlling the G1 phase of the cell cycle. Its deletion or inhibition leads to an expansion of the functional HSC pool and enhanced hematopoietic reconstitution. The interplay of p18 with signaling pathways such as TGF-β and NF-κB, and its role in modulating the bone marrow niche through factors like Osteopontin, highlight the complexity of HSC regulation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of p18 and other cell cycle regulators in HSC biology. A deeper understanding of these mechanisms will be instrumental in developing novel therapeutic strategies to manipulate HSC fate for clinical benefit.
References
- 1. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of p18INK4c enhances both osteogenesis and hematopoietic supportive capacity of bone marrow mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo self-renewing divisions of haematopoietic stem cells are increased in the absence of the early G1-phase inhibitor, p18INK4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle regulation in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel lymphoid progenitor cell population (LSK(low)) is restricted by p18(INK4c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hematopoietic stem cell exhaustion impacted by p18 INK4C and p21 Cip1/Waf1 in opposite manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The distinct effects of P18 overexpression on different stages of hematopoiesis involve TGF-β and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic stem cells are not the direct target of spontaneous leukemic transformation in p18(INK4C)-null reconstituted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to XIE18-6 and its Interaction with the CDK4/6 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the small molecule XIE18-6 and its relationship with the Cyclin-Dependent Kinase 4/6 (CDK4/6) signaling pathway. Contrary to initial postulations, this compound is not a direct inhibitor of CDK4/6. Instead, it functions as a potent and specific inhibitor of the Cyclin-Dependent Kinase Inhibitor 2C (CDKN2C), more commonly known as p18INK4C (or simply p18). The primary and documented application of this compound is in the ex vivo expansion of hematopoietic stem cells (HSCs). By inhibiting p18, this compound effectively removes a natural brake on the CDK4/6-mediated cell cycle, thereby promoting HSC proliferation. This guide will elucidate the mechanism of action of this compound, its effects on the CDK4/6 pathway, and detail the experimental protocols used to characterize this molecule.
The CDK4/6 Signaling Pathway and the Role of p18INK4C
The CDK4/6 signaling pathway is a critical regulator of the cell cycle, specifically the transition from the G1 phase to the S phase. In response to mitogenic signals, Cyclin D proteins (D1, D2, and D3) are synthesized and form active complexes with CDK4 and CDK6. These active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (pRb). Phosphorylated pRb releases its inhibition of the E2F family of transcription factors, allowing for the expression of genes necessary for DNA replication and S-phase entry.
The INK4 family of proteins, which includes p18INK4C, are natural tumor suppressors that act as negative regulators of this pathway. p18INK4C specifically binds to CDK4 and CDK6, preventing their association with Cyclin D. This inhibition maintains pRb in its active, hypophosphorylated state, thereby enforcing the G1 cell cycle checkpoint.
This compound: An Inhibitor of p18INK4C
This compound was identified through in silico 3D screening as a small molecule inhibitor of p18INK4C[1]. Its mechanism of action is to block the inhibitory function of p18, which in turn promotes the activation of the CDK4/6 pathway and progression of the cell cycle. This has been shown to be particularly effective in promoting the self-renewal and expansion of hematopoietic stem cells ex vivo[1].
dot
Caption: The CDK4/6 signaling pathway and the inhibitory role of this compound on p18.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound as reported in the primary literature.
| Parameter | Value | Cell Type/System | Reference |
| ED50 | 105.5 nM | Hematopoietic Stem Cell (HSC) Expansion | [1] |
ED50 (Half-maximal effective dose) refers to the concentration of the drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Ex Vivo Expansion of Hematopoietic Stem Cells
This protocol describes the culture of murine bone marrow cells to assess the expansion of hematopoietic stem cells in the presence of this compound.
Materials:
-
Murine bone marrow mononuclear cells (BM-MNCs)
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L)
-
This compound (dissolved in DMSO)
-
Tissue culture plates
Procedure:
-
Isolate bone marrow mononuclear cells from mice femurs and tibias using a standard Ficoll-Paque density gradient centrifugation method.
-
Resuspend the BM-MNCs in culture medium at a concentration of 1 x 106 cells/mL.
-
Add the cytokine cocktail to the culture medium at pre-optimized concentrations.
-
Prepare serial dilutions of this compound in the culture medium. A vehicle control (DMSO) should also be prepared.
-
Plate the cell suspension in tissue culture plates and add the different concentrations of this compound or vehicle control.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
After a defined culture period (e.g., 7-10 days), harvest the cells.
-
Perform cell counting to determine the total nucleated cell expansion.
-
Analyze the hematopoietic stem and progenitor cell populations using flow cytometry with specific cell surface markers (e.g., LSK: Lin-Sca-1+c-Kit+).
In Vitro CDK6 Activity Assay
This assay is used to confirm that the effects of p18 inhibition by this compound are dependent on CDK4/6 activity.
Materials:
-
Recombinant active CDK6/Cyclin D1 complex
-
Recombinant p18INK4C protein
-
Recombinant Retinoblastoma protein (Rb) fragment (as substrate)
-
This compound
-
Known CDK4/6 inhibitor (e.g., Palbociclib) as a positive control
-
Kinase assay buffer
-
[γ-32P]ATP
-
SDS-PAGE gels and autoradiography equipment or a non-radioactive detection system.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant active CDK6/Cyclin D1, and the Rb substrate.
-
In separate reactions, add recombinant p18 protein.
-
To the reactions containing p18, add this compound at various concentrations.
-
Include a control reaction with p18 and a known CDK4/6 inhibitor.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated Rb substrate by autoradiography.
-
Quantify the band intensities to determine the level of CDK6 inhibition or its rescue by this compound.
Competitive Repopulation Assay
This in vivo assay is the gold standard for assessing the function of hematopoietic stem cells. It is used to determine if HSCs expanded ex vivo with this compound retain their long-term repopulating ability.
Materials:
-
Congenic mouse strains (e.g., C57BL/6-CD45.1 and C57BL/6-CD45.2)
-
HSCs cultured with this compound or vehicle control (from CD45.2 mice)
-
Freshly isolated competitor bone marrow cells (from CD45.1 mice)
-
Lethally irradiated recipient mice (CD45.1)
-
Sterile saline for injection
-
Flow cytometry antibodies against CD45.1 and CD45.2, as well as lineage markers.
Procedure:
-
Culture HSCs from CD45.2 mice with this compound or vehicle as described in Protocol 4.1.
-
Harvest the cultured cells and count them.
-
Prepare a mixture of a defined number of cultured cells (test cells) and freshly isolated competitor bone marrow cells from CD45.1 mice. A typical ratio is 1:1.
-
Lethally irradiate recipient CD45.1 mice to ablate their hematopoietic system.
-
Inject the cell mixture intravenously into the tail vein of the irradiated recipient mice.
-
At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Perform flow cytometry analysis on the peripheral blood to determine the percentage of donor-derived cells (CD45.2+) versus competitor-derived cells (CD45.1+) in different hematopoietic lineages (myeloid, B-cell, T-cell).
-
A higher percentage of CD45.2+ cells in the peripheral blood of recipient mice indicates successful engraftment and repopulation by the this compound-expanded HSCs.
dot
Caption: A typical experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for studying the role of p18INK4C in cell cycle regulation and hematopoiesis. Its ability to promote the ex vivo expansion of functional hematopoietic stem cells holds potential for clinical applications in hematopoietic stem cell transplantation. While the current research has focused on its utility in stem cell biology, the targeted inhibition of a key cell cycle regulator like p18INK4C could have implications in other fields, including regenerative medicine and potentially, under specific contexts, in oncology. Further research is warranted to explore the full therapeutic potential and the broader biological effects of this compound and other p18INK4C inhibitors.
References
In-depth Technical Guide: Discovery and Synthesis of the XIE18-6 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the novel small molecule compound XIE18-6. Identified as a potent inhibitor of the cyclin-dependent kinase inhibitor p18 (INK4C), this compound has demonstrated significant efficacy in promoting the ex vivo expansion of hematopoietic stem cells (HSCs). This document details the scientific background, discovery process, chemical synthesis, experimental protocols for biological evaluation, and the underlying mechanism of action of this compound. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising compound.
Introduction
The ex vivo expansion of hematopoietic stem cells (HSCs) holds immense therapeutic potential for various hematological malignancies and immune disorders. However, a significant challenge in the clinical application of HSCs is the limited number of these cells that can be harvested from sources such as cord blood and bone marrow. A key strategy to overcome this limitation is the development of small molecules that can promote HSC self-renewal and proliferation in vitro.
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). p18, a member of the INK4 family of CKIs, is a critical negative regulator of the G1 phase of the cell cycle.[1] It specifically binds to and inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.[1] Notably, p18 has been identified as a key player in maintaining HSC quiescence. Its absence has been shown to enhance HSC self-renewal, making it an attractive target for therapeutic intervention to promote HSC expansion.[1]
This compound was discovered through an in silico 3D database screening for small molecules that could specifically inhibit p18.[1] This compound has been shown to effectively promote the expansion of both murine and human HSCs ex vivo, representing a valuable chemical probe for stem cell biology research and a potential lead compound for the development of novel therapeutics.[1]
Discovery of this compound
The discovery of this compound was initiated by a computational approach to identify potential small molecule inhibitors of p18.[1] A 3D database docking virtual screening was conducted based on the protein structure and binding surface cavity of p18.[1] This screening identified several candidate compounds, which were then subjected to biological assays to confirm their ability to promote HSC expansion.[1] Among the tested compounds, this compound emerged as a lead compound with significant biological activity.[1]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route. For specific details, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
A detailed, step-by-step protocol for the synthesis of this compound has not been made publicly available in the primary literature. The provided information outlines the general synthetic strategy. Researchers aiming to synthesize this compound would need to perform reaction optimization and characterization based on this scheme.
Mechanism of Action
This compound functions as a p18 inhibitor. By binding to p18, it prevents p18 from interacting with and inhibiting CDK4 and CDK6.[1] The disinhibition of CDK4/6 allows these kinases to phosphorylate the retinoblastoma protein (Rb).[1] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for cell cycle progression from the G1 to the S phase.[2] This cascade of events ultimately leads to increased proliferation and expansion of hematopoietic stem cells.[1]
p18-Mediated Signaling Pathway
References
- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of p18INK4c enhances both osteogenesis and hematopoietic supportive capacity of bone marrow mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of XIE18-6 on Stem Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stem cell proliferation is a tightly regulated process, fundamental to development, tissue maintenance, and regenerative medicine. The cell cycle machinery, particularly the cyclin-dependent kinases (CDKs) and their inhibitors, plays a pivotal role in governing the self-renewal and differentiation of stem cells. This technical guide delves into the effects of XIE18-6, a small molecule inhibitor of the cyclin-dependent kinase inhibitor p18INK4C, on the cell cycle progression of stem cells. By targeting p18INK4C, this compound modulates the activity of the CDK4/6-Retinoblastoma (Rb) pathway, thereby promoting the expansion of stem cell populations, with a notable impact on hematopoietic stem cells (HSCs). This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects on cell cycle distribution, detailed experimental protocols for assessing these effects, and visual diagrams of the involved signaling pathways and experimental workflows.
Introduction: The Role of p18INK4C in Stem Cell Cycle Control
The cell cycle is orchestrated by a series of checkpoints and regulatory proteins that ensure the fidelity of DNA replication and cell division. In stem cells, the cell cycle structure is often distinct from that of somatic cells, characterized by a shortened G1 phase, which facilitates rapid proliferation and maintenance of pluripotency. The INK4 family of proteins, including p18INK4C (p18), are key negative regulators of the G1 phase of the cell cycle.
p18 functions by specifically binding to and inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] This inhibition prevents the formation of active Cyclin D-CDK4/6 complexes, which are responsible for the phosphorylation and subsequent inactivation of the Retinoblastoma tumor suppressor protein (Rb). Hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for the transition from G1 to S phase.
In hematopoietic stem cells (HSCs), p18 has been shown to be a critical regulator of self-renewal.[3] Its absence or inhibition leads to an enhanced self-renewal capacity of HSCs.[4] This has significant implications for the ex vivo expansion of HSCs for therapeutic applications, such as bone marrow transplantation.
This compound: A Small Molecule Inhibitor of p18INK4C
This compound has been identified as a small molecule inhibitor of p18. It was discovered through in silico 3D screening and has been shown to bind to a defined pocket on the p18 protein. This binding event disrupts the interaction between p18 and CDK4/6, thereby alleviating the inhibition of these kinases. The lead compound, this compound, has demonstrated the ability to promote the expansion of both murine and human hematopoietic stem cells ex vivo.
Mechanism of Action of this compound on Cell Cycle Progression
The primary mechanism by which this compound influences stem cell cycle progression is through the derepression of the CDK4/6-Rb signaling pathway. By inhibiting p18, this compound allows for the activation of CDK4 and CDK6 by D-type cyclins. The active Cyclin D-CDK4/6 complexes then phosphorylate Rb, leading to its inactivation. This releases E2F transcription factors, which in turn activate the transcription of genes essential for DNA synthesis and progression into the S phase of the cell cycle. The net effect is a shortening of the G1 phase and an increase in the proportion of stem cells actively participating in the cell cycle, leading to an overall expansion of the stem cell population.
Signaling Pathway Diagram
References
- 1. An Opposite Effect of the CDK Inhibitor, p18INK4c on Embryonic Stem Cells Compared with Tumor and Adult Stem Cells | PLOS One [journals.plos.org]
- 2. Cell cycle regulation in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Deletion of p18INK4c enhances both osteogenesis and hematopoietic supportive capacity of bone marrow mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
XIE18-6: A Technical Guide for Hematopoietic Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo expansion of hematopoietic stem cells (HSCs) holds immense promise for various therapeutic applications, including bone marrow transplantation and gene therapy. However, maintaining the long-term self-renewal capacity of HSCs while promoting their proliferation in culture remains a significant challenge. XIE18-6, a small molecule inhibitor of the cyclin-dependent kinase inhibitor p18INK4C, has emerged as a valuable tool for addressing this challenge. By targeting a key regulator of the cell cycle, this compound promotes the expansion of functional HSCs. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on HSC populations, and detailed experimental protocols for its use in hematopoietic stem cell biology research.
Mechanism of Action: Targeting the Cell Cycle
This compound functions as a specific inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1] In hematopoietic stem cells, p18INK4C acts as a negative regulator of self-renewal by binding to and inhibiting the activity of CDK4 and CDK6.[1][2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the transcription factor E2F in an inactive state and arresting the cell cycle in the G1 phase.[2][3]
By inhibiting p18INK4C, this compound disrupts this cell cycle arrest. The subsequent activation of CDK4/6 leads to the phosphorylation of Rb, the release and activation of E2F, and the transcription of genes necessary for cell cycle progression into the S phase.[3] This targeted intervention promotes the division of HSCs, leading to their expansion.[1]
References
Whitepaper: The Impact of p18INK4c Inhibition on Cellular Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
p18INK4c (also known as CDKN2C) is a critical tumor suppressor and a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. Its primary function is to negatively regulate cell cycle progression, specifically at the G1-S transition, by inhibiting the activity of CDK4 and CDK6. Inhibition or loss of p18INK4c function disrupts this crucial checkpoint, leading to uncontrolled cellular proliferation and predisposing cells to tumorigenesis. This technical guide provides an in-depth analysis of the signaling pathways governed by p18INK4c, summarizes the quantitative impact of its inhibition on cell proliferation from in vitro and in vivo studies, details relevant experimental protocols, and discusses its implications for cancer research and drug development.
The Core p18INK4c Signaling Pathway
p18INK4c is a key component of the retinoblastoma (Rb) pathway, which acts as a major barrier to uncontrolled cell division. In its active state, p18INK4c binds directly to CDK4 and CDK6, preventing them from forming active complexes with D-type cyclins.[1][2] This inhibition is crucial, as the Cyclin D-CDK4/6 complexes are responsible for phosphorylating and inactivating the Rb protein. When Rb is hypophosphorylated, it binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry.
Inhibition or loss of p18INK4c unleashes CDK4/6 activity, leading to the hyperphosphorylation of Rb. This causes Rb to release E2F, allowing the transcription of target genes that drive the cell from the G1 phase into the S phase, thereby promoting DNA synthesis and cellular proliferation.[3][4] This pathway is a fundamental control mechanism, and its disruption is a common event in the development of most cancers.[3]
Impact of p18INK4c Inhibition on Cellular Proliferation
The consequences of p18INK4c inhibition have been extensively studied in both cell culture and animal models, consistently demonstrating its role as a negative regulator of cell growth.
In Vitro Evidence
Studies using various cell lines have shown that reducing or eliminating p18INK4c function can enhance proliferation, although the effect can be cell-type specific. For instance, while loss of p18INK4c alone does not confer a significant proliferative advantage to mouse embryo fibroblasts (MEFs), it does lead to hyperproliferation in other cell types like T and B lymphocytes upon mitogenic stimulation.[5][6][7] Mild inhibition of p18 expression has been shown to enhance the efficiency of somatic cell reprogramming into pluripotent stem cells, a process requiring high proliferation rates, while its overexpression completely blocks this process.[4]
| Cell Type / Model | Method of Inhibition | Observed Effect on Proliferation | Reference |
| Mouse T & B Lymphocytes | Gene knockout (p18-/-) | Higher proliferative rate upon mitogenic stimulation. | [5][6] |
| Mouse Spleen Cells | Gene knockout (p18-/-) | Increased number of cells entering the cell cycle. | [5][8] |
| Mouse Embryo Fibroblasts | Somatic Cell Reprogramming | Mild inhibition of p18 enhances reprogramming efficiency. | [4] |
| Breast Cancer Cells (MDA-MB-231, MDA-MB-436) | Treatment with P18 peptide* | Inhibition of viability, motility, and proliferation. | [9][10][11] |
| Human Cancer Cell Lines | Endogenous Expression Levels | Low p18 expression is frequently found in various cancer cell lines. | [12] |
*Note: These studies refer to a different molecule, an anticancer peptide also named P18, not p18INK4c. They are included to highlight a potential point of confusion in the literature.
In Vivo Evidence
The most compelling evidence for p18INK4c's role comes from knockout mouse models. Mice lacking the p18INK4c gene (p18-/-) exhibit a range of phenotypes consistent with excessive cell proliferation.
-
Systemic Effects: p18-deficient mice often display gigantism and widespread organomegaly, with disproportionately enlarged pituitaries, spleens, and thymuses.[6]
-
Hyperplasia and Cyst Formation: These mice show deregulated epithelial cell growth, leading to hyperplasia and the formation of cysts, particularly in the kidneys and mammary epithelium.[5][13]
-
Tumorigenesis: Loss of p18INK4c predisposes mice to cancer. p18-/- mice spontaneously develop pituitary adenomas and lymphomas later in life.[3][6] The tumor suppressor function is haploinsufficient, meaning loss of just one copy of the gene accelerates carcinogen-induced tumorigenesis.[3]
| Model System | Condition | Key Quantitative Finding | Reference |
| p18-/- Mice | Spontaneous Tumorigenesis | Development of pituitary adenomas by 10 months with nearly complete penetrance. | [6] |
| p18-/- and p27-/- Mice | Spontaneous Tumorigenesis | Invariably died from pituitary adenomas by 3 months of age. | [6] |
| p18-/- Mice | Carcinogen (DMN) Induced | Accelerated pituitary adenoma growth; mean latency decreased from 50 weeks to 32 weeks. | [3] |
| p18+/- Mice | Carcinogen Induced | Accelerated rate of tumor development, indicating haploinsufficiency. | [3] |
Experimental Protocols for Studying p18INK4c Inhibition
Investigating the effects of p18INK4c inhibition requires robust methodologies to accurately measure changes in cell proliferation. Below are outlines for a typical gene knockdown experiment and a standard proliferation assay.
Protocol: siRNA-Mediated Knockdown of p18INK4c
This protocol describes the transient silencing of the CDKN2C gene (encoding p18INK4c) in a cultured cell line.
-
Cell Seeding: Plate cells (e.g., human cancer cell line HCT116) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute p18INK4c-targeting siRNA and a non-targeting control siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Verification (Optional but Recommended): Harvest a subset of cells to verify knockdown efficiency via RT-qPCR (to measure mRNA levels) or Western Blot (to measure p18INK4c protein levels).
-
Functional Assay: Use the remaining cells for a proliferation assay as described below.
Protocol: BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU).[14]
-
Cell Preparation: Use cells following siRNA knockdown (from Protocol 4.1) or cells from p18-/- and wild-type mice.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 2-24 hours, allowing the analog to be incorporated into the DNA of proliferating cells.
-
Fixation/Denaturation: Harvest and fix the cells (e.g., with an ethanol-based fixative). Treat the cells with an acid solution (e.g., 2M HCl) to denature the DNA, exposing the incorporated BrdU.
-
Antibody Staining: Neutralize the acid and stain the cells with a fluorescently-conjugated anti-BrdU antibody.
-
DNA Staining: Counterstain the cells with a DNA dye such as Propidium Iodide (PI) or DAPI to measure total DNA content.
-
Analysis: Analyze the cell population using a flow cytometer. The percentage of BrdU-positive cells represents the fraction of the cell population that was actively synthesizing DNA during the labeling period.
References
- 1. Novel INK4 proteins, p19 and p18, are specific inhibitors of the cyclin D-dependent kinases CDK4 and CDK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel INK4 proteins, p19 and p18, are specific inhibitors of the cyclin D-dependent kinases CDK4 and CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haploinsufficiency of p18INK4c Sensitizes Mice to Carcinogen-Induced Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p18 inhibits reprogramming through inactivation of Cdk4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limited overlapping roles of P15INK4b and P18INK4c cell cycle inhibitors in proliferation and tumorigenesis | The EMBO Journal [link.springer.com]
- 6. CDK inhibitors p18(INK4c) and p27(Kip1) mediate two separate pathways to collaboratively suppress pituitary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Important Role of CDK Inhibitor p18INK4c in Modulating Antigen Receptor-Mediated T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limited overlapping roles of P15INK4b and P18INK4c cell cycle inhibitors in proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Limited overlapping roles of P15(INK4b) and P18(INK4c) cell cycle inhibitors in proliferation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.abclonal.com [blog.abclonal.com]
Methodological & Application
Protocol for Ex Vivo Expansion of Hematopoietic Stem Cells Using Small Molecules
Note on "XIE18-6": Initial literature and database searches did not yield any information on a small molecule designated "this compound" for the ex vivo expansion of hematopoietic stem cells (HSCs). It is possible that this is an internal compound name not yet in the public domain or a typographical error. The following application notes and protocols are provided for the well-characterized and clinically relevant small molecule UM171 , a pyrimidoindole derivative known to be a potent agonist of HSC expansion. This protocol is intended to serve as a detailed and representative example for researchers, scientists, and drug development professionals.
Application Notes: Ex Vivo Expansion of Human Hematopoietic Stem Cells with UM171
Introduction
The limited number of hematopoietic stem cells (HSCs) in sources like umbilical cord blood (UCB) restricts their therapeutic use in adults. Ex vivo expansion of HSCs is a critical strategy to overcome this limitation. The small molecule UM171 has been identified as a potent agonist for the self-renewal of human HSCs.[1][2][3] When used in combination with a cytokine cocktail, UM171 promotes robust expansion of long-term repopulating HSCs while maintaining their functional integrity.[2][3][4]
Mechanism of Action
UM171's mechanism of action is multifaceted. It has been shown to modulate cellular stress and preserve HSC function by reducing the activity of the MYC protein.[5] This is achieved through the adaptor protein KBTBD4, which leads to MYC degradation.[5] Additionally, UM171 activates the CULLIN3-E3 ubiquitin ligase (CRL3) complex, which includes KBTBD4, leading to the ubiquitination and subsequent inactivation of the CoREST complex.[2][6] This epigenetic modulation suppresses genes involved in differentiation, thereby promoting the self-renewal of HSCs.[6] UM171 also establishes a balance between pro- and anti-inflammatory signaling, which is crucial for HSC self-renewal.[7][8]
Data Presentation
The following tables summarize representative quantitative data on the ex vivo expansion of human cord blood-derived CD34+ cells cultured with UM171 for 7-12 days.
| Cell Population | Fold Expansion (UM171) | Fold Expansion (Control) | Reference |
| Total Nucleated Cells | ~100 - 500 | ~50 - 200 | [9] |
| CD34+ cells | ~50 - 150 | ~10 - 40 | [4][9] |
| CD34+CD38- cells | ~40 - 100 | ~5 - 20 | [4] |
| Phenotypic LT-HSCs (CD34+CD38-CD45RA-CD90+) | ~85 - 140 | ~1 - 10 | [4] |
| SCID-Repopulating Cells (SRCs) | >13 | ~1 | [2][6] |
Control conditions typically refer to culture with cytokines alone.
| Parameter | UM171-Treated HSCs | Control HSCs | Reference |
| Neutrophil Engraftment Time | Reduced | Standard | [1][6] |
| Long-term Repopulation | Maintained/Enhanced | Diminished | [2][3] |
| Differentiation Bias | Attenuated | Prone to differentiation | [10] |
| Genomic Stability | Reduced DNA damage and ROS | Increased stress markers | [11] |
Experimental Protocols
1. Isolation of Human CD34+ HSCs from Umbilical Cord Blood
This protocol describes the initial step of isolating the target stem cell population.
-
Materials:
-
Fresh human umbilical cord blood (UCB)
-
Ficoll-Paque PLUS (density gradient medium)
-
Phosphate-buffered saline (PBS) with 2% Fetal Bovine Serum (FBS)
-
CD34 MicroBead Kit, human (magnetic-activated cell sorting - MACS)
-
MACS columns and separator
-
-
Methodology:
-
Dilute the UCB sample 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.
-
Wash the collected MNCs twice with PBS containing 2% FBS.
-
Perform a cell count and resuspend the cell pellet.
-
Proceed with CD34+ cell selection using the CD34 MicroBead Kit according to the manufacturer's instructions.
-
After magnetic separation, elute the CD34+ cells from the column.
-
Assess the purity of the isolated CD34+ cells via flow cytometry using an anti-CD34 antibody. Purity should be >90%.
-
2. Ex Vivo Expansion of HSCs with UM171
This protocol details the core expansion procedure.
-
Materials:
-
Isolated human CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail (reconstituted in sterile PBS or medium):
-
Stem Cell Factor (SCF) - 100 ng/mL
-
Thrombopoietin (TPO) - 100 ng/mL
-
Flt3-Ligand (FL) - 100 ng/mL
-
Interleukin-6 (IL-6) - 10 ng/mL
-
-
UM171 (dissolved in DMSO to create a stock solution) - final concentration 35 nM
-
Cell culture plates (e.g., 96-well or 24-well plates)
-
Humidified incubator at 37°C with 5% CO2
-
-
Methodology:
-
Prepare the complete expansion medium by adding the cytokine cocktail to the serum-free base medium.
-
Add UM171 to the cytokine-supplemented medium to a final concentration of 35 nM. The final DMSO concentration should be below 0.1%.
-
Seed the purified CD34+ cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the culture plates.
-
Culture the cells for 7 to 12 days in a humidified incubator at 37°C with 5% CO2.
-
For longer culture periods, a fed-batch approach may be necessary, involving partial media changes every 3-4 days.[10]
-
3. Post-Expansion Analysis of HSCs
This protocol outlines the methods to evaluate the success of the expansion.
-
Materials:
-
Expanded cell culture
-
Flow cytometer
-
Fluorochrome-conjugated antibodies for HSC markers: CD34, CD38, CD45RA, CD90, CD49f.
-
Colony-Forming Unit (CFU) assay kit (e.g., MethoCult™)
-
Immunodeficient mice (e.g., NOD/SCID/gamma-null - NSG) for in vivo functional assays.
-
-
Methodology:
-
Cell Viability and Count: At the end of the culture period, harvest the cells and perform a viable cell count using a hemocytometer and Trypan Blue exclusion.
-
Immunophenotyping by Flow Cytometry:
-
Stain an aliquot of the expanded cells with a panel of antibodies to identify HSCs (CD34+CD38-), long-term HSCs (LT-HSCs: CD34+CD38-CD45RA-CD90+), and other progenitor populations.[9]
-
Analyze the stained cells on a flow cytometer to determine the percentage and absolute number of each cell type.
-
-
In Vitro Functional Assay (CFU Assay):
-
Plate a known number of expanded cells into semi-solid methylcellulose (B11928114) medium containing cytokines that support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Culture for 14 days and then count the number and type of colonies to assess the differentiation potential of the expanded progenitors.
-
-
In Vivo Functional Assay (Xenotransplantation):
-
To assess long-term repopulating ability, transplant varying doses of the expanded cells into sublethally irradiated immunodeficient mice.[9][12]
-
Analyze the bone marrow of recipient mice at 12-16 weeks post-transplantation for human CD45+ cell engraftment and multi-lineage reconstitution (myeloid and lymphoid).[9]
-
-
Mandatory Visualizations
Caption: Experimental workflow for the ex vivo expansion of HSCs using UM171.
Caption: Putative signaling pathway for UM171 in HSC expansion.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Ex vivo expansion of human hematopoietic stem cells and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo HSC expansion challenges the paradigm of unidirectional human hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UM171 promotes expansion of autologous peripheral blood hematopoietic stem cells from poorly mobilizing lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expansion of hematopoietic stem cells: the mechanism of action of the UM171 molecule involves MYC regulation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 6. Recent advances in ex vivo expansion of human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UM171 induces a homeostatic inflammatory-detoxification response supporting human HSC self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and ex vivo hematopoietic stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Eupalinilide E and UM171, Alone and in Combination on Cytokine Stimulated Ex-Vivo Expansion of Human Cord Blood Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Optimal Working Concentration of XIE18-6 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
XIE18-6 is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. p18INK4C plays a crucial role in cell cycle regulation by specifically inhibiting CDK4 and CDK6, which are key drivers of the G1 to S phase transition. By inhibiting p18INK4C, this compound promotes the activity of CDK4/6, leading to the phosphorylation of the retinoblastoma protein (Rb), release of the E2F transcription factor, and subsequent cell cycle progression. This mechanism of action makes this compound a valuable tool for research in areas such as stem cell biology and cancer biology.
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound in various cell culture applications, with a focus on hematopoietic stem cell (HSC) expansion and a general framework for its application in other cell types, including cancer cell lines.
Data Presentation
The primary quantitative data available for this compound is its effective concentration for the expansion of hematopoietic stem cells.
| Parameter | Cell Type | Value | Reference |
| ED50 | Hematopoietic Stem Cells (HSCs) | 105.5 nM | [1] |
ED50 (Median Effective Dose) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway
The signaling pathway modulated by this compound involves the inhibition of p18INK4C, leading to the activation of the CDK4/6-Rb pathway and cell cycle progression.
Caption: p18INK4C Signaling Pathway and the Effect of this compound.
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Hematopoietic Stem Cells (HSCs)
This protocol is based on the known effective concentration of this compound for the expansion of HSCs.
Materials:
-
Human CD34+ hematopoietic stem cells
-
StemSpan™ SFEM II medium
-
Cytokine cocktail (e.g., SCF, TPO, FLT3-L, IL-6)
-
This compound (stock solution in DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Cell Thawing and Preparation:
-
Thaw cryopreserved human CD34+ HSCs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed StemSpan™ SFEM II medium.
-
Centrifuge at 300 x g for 10 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh StemSpan™ SFEM II medium supplemented with the desired cytokine cocktail.
-
Perform a viable cell count using a hemocytometer and Trypan Blue.
-
-
Cell Seeding:
-
Seed the HSCs at a density of 1 x 10^4 to 5 x 10^4 cells/mL in a tissue culture-treated plate or flask.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in the culture medium. Based on the reported ED50 of 105.5 nM, a starting concentration range of 50 nM to 200 nM is recommended.
-
Add the this compound working solution to the cell culture.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
-
Incubation and Culture Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Perform a half-medium change every 2-3 days with fresh medium containing cytokines and the appropriate concentration of this compound.
-
-
Assessment of Expansion:
-
After 7-10 days of culture, harvest the cells by gentle pipetting.
-
Perform a viable cell count to determine the fold expansion of total nucleated cells.
-
For a more detailed analysis, use flow cytometry to quantify the number of CD34+ and other hematopoietic progenitor cell populations.
-
Caption: Workflow for Hematopoietic Stem Cell Expansion with this compound.
Protocol 2: Determining the Optimal Working Concentration of this compound in a New Cell Line
This protocol provides a general framework for researchers to determine the optimal concentration of this compound for their specific cell line and experimental goals, such as in cancer cell line studies.
Objective: To determine the concentration range of this compound that elicits the desired biological effect (e.g., increased proliferation, cell cycle arrest) without causing significant cytotoxicity.
Part A: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Seeding:
-
Seed the cells of interest in a 96-well plate at a density that will not reach confluency by the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium. A wide concentration range is recommended for the initial experiment (e.g., 1 nM to 100 µM).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cell death if available.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Part B: Functional Assay (e.g., Proliferation Assay using BrdU or EdU incorporation)
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cytotoxicity assay, but use concentrations of this compound that are below the determined cytotoxic range (e.g., below the IC20).
-
-
Proliferation Assessment:
-
At the desired time point(s), perform the proliferation assay according to the manufacturer's protocol. This typically involves a short incubation with BrdU or EdU, followed by fixation, permeabilization, and detection of the incorporated nucleotide.
-
-
Data Analysis:
-
Quantify the proliferation rate for each concentration.
-
Plot the proliferation rate against the log of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Part C: Target Engagement (e.g., Western Blot for p-Rb)
-
Cell Treatment:
-
Treat cells in larger format plates (e.g., 6-well plates) with a range of non-cytotoxic concentrations of this compound for a relevant time period (e.g., 6-24 hours).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and extract total protein.
-
Perform Western blotting to detect the levels of phosphorylated Rb (p-Rb) and total Rb. An increase in p-Rb would indicate target engagement by this compound.
-
Interpreting the Results:
By combining the data from these experiments, researchers can identify an optimal working concentration of this compound that effectively modulates the target pathway and produces the desired biological outcome with minimal off-target cytotoxic effects.
Caption: Workflow for Determining the Optimal Working Concentration of this compound.
Conclusion
This compound is a valuable research tool for modulating the p18INK4C/CDK4/6 signaling pathway. While its efficacy in hematopoietic stem cell expansion is established with an ED50 of 105.5 nM, its application in other cell types requires careful determination of the optimal working concentration. By following the outlined protocols, researchers can effectively utilize this compound to investigate its biological roles in various cellular contexts, from stem cell self-renewal to cancer cell proliferation. It is crucial to perform dose-response experiments for each new cell line and assay to ensure reproducible and meaningful results.
References
Application Notes and Protocols for XIE18-6: A Potent p18INK4c Inhibitor for Hematopoietic Stem Cell Research
For Research Use Only.
Introduction
XIE18-6 is a potent and specific small molecule inhibitor of cyclin-dependent kinase inhibitor p18INK4c (CDKN2C). By targeting p18INK4c, this compound modulates the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the G1 phase of the cell cycle. This inhibition promotes the self-renewal and ex vivo expansion of hematopoietic stem cells (HSCs), making this compound a valuable tool for research in hematopoiesis, stem cell biology, and regenerative medicine. These application notes provide detailed protocols for the dissolution, storage, and research application of this compound.
Mechanism of Action
This compound functions by inhibiting p18INK4c, a member of the INK4 family of cyclin-dependent kinase inhibitors. In the canonical cell cycle pathway, p18INK4c binds to CDK4 and CDK6, preventing their association with D-type cyclins. This inhibition maintains the retinoblastoma protein (Rb) in its active, hypophosphorylated state, which in turn binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for G1/S phase transition.
By inhibiting p18INK4c, this compound disrupts this negative regulation, allowing for the formation of active Cyclin D-CDK4/6 complexes. These complexes then phosphorylate Rb, leading to the release of E2F and the subsequent transcription of genes that drive cell cycle progression from G1 to S phase. In the context of hematopoietic stem cells, this targeted modulation of the cell cycle is understood to favor symmetric self-renewing divisions, leading to an expansion of the HSC pool.
Figure 1: Simplified signaling pathway of this compound action.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O₅S | MedChemExpress |
| Molecular Weight | 358.37 g/mol | MedChemExpress |
| Target | p18INK4c | [1] |
| ED₅₀ (HSC Expansion) | 105.5 nM | MedChemExpress |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Maximum Stock Concentration | ≥ 10 mM in DMSO |
| Storage of Solid Compound | Store at -20°C or -80°C, protected from light and moisture. |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Note: DMSO is hygroscopic. It is recommended to use anhydrous, molecular biology grade DMSO and to prepare stock solutions in a low-humidity environment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 358.37 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 358.37 g/mol ) / 0.010 mol/L
-
Volume (L) = 0.000279 L = 279 µL
-
-
Carefully add the calculated volume of DMSO to the vial containing the solid this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -80°C.
Protocol 2: Application of this compound in Hematopoietic Stem Cell Culture
This protocol provides a general guideline for using this compound to promote the ex vivo expansion of hematopoietic stem cells. The optimal concentration and incubation time may vary depending on the cell type and experimental design and should be determined empirically.
Materials:
-
Hematopoietic stem cells (e.g., purified CD34+ cells)
-
Appropriate HSC culture medium (e.g., StemSpan™ SFEM II or similar, supplemented with appropriate cytokines such as SCF, TPO, and Flt3-L)
-
10 mM this compound stock solution in DMSO
-
Sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Flow cytometer and relevant antibodies for HSC immunophenotyping
Procedure:
-
Cell Seeding:
-
Thaw or isolate hematopoietic stem cells according to standard laboratory protocols.
-
Resuspend the cells in pre-warmed HSC culture medium.
-
Seed the cells in a tissue culture plate at the desired density.
-
-
Preparation of Working Solution:
-
Prepare a serial dilution of the 10 mM this compound stock solution in fresh culture medium to achieve the desired final concentrations. A typical starting range for optimization could be 10 nM to 1 µM.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Add the appropriate volume of the this compound working solution or vehicle control to the corresponding wells of the cell culture plate.
-
Gently mix the plate to ensure even distribution of the compound.
-
-
Incubation:
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for the desired experimental duration (e.g., 3-7 days).
-
-
Assessment of HSC Expansion:
-
At the end of the incubation period, harvest the cells from each well.
-
Perform a cell count to determine the total number of viable cells.
-
Analyze the immunophenotype of the expanded cell population by flow cytometry using markers for hematopoietic stem and progenitor cells (e.g., CD34, CD38, CD90, CD45RA) to quantify the expansion of the HSC population.
-
Functional assays, such as colony-forming unit (CFU) assays or in vivo transplantation studies, can be performed to assess the self-renewal and differentiation potential of the expanded HSCs.
-
Figure 2: General experimental workflow for this compound application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. | |
| No Effect on HSC Expansion | This compound concentration is too low. | Increase the concentration of this compound. |
| Inactive compound due to improper storage. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions have been maintained. | |
| Suboptimal cell culture conditions. | Optimize cytokine concentrations and other culture parameters. | |
| Precipitation of Compound in Medium | Poor solubility in aqueous medium. | Ensure the stock solution is fully dissolved before adding to the medium. Do not exceed the solubility limit in the final culture volume. |
References
Application Notes and Protocols for Small Molecule-Mediated Expansion of Hematopoietic Stem Cells
Disclaimer: Initial searches for the small molecule "XIE18-6" did not yield any specific publicly available information. It is possible that this is a novel, proprietary compound or a typographical error. Therefore, these application notes and protocols have been generated based on the well-documented and potent small molecule UM171 , a pyrimidoindole derivative known to promote the ex vivo expansion of human hematopoietic stem cells (HSCs) in combination with cytokines. The principles and methodologies described herein are representative of current advanced protocols for HSC expansion and can be adapted for other small molecules with similar functions.
Introduction
The limited number of hematopoietic stem cells (HSCs) in sources like umbilical cord blood (UCB) and mobilized peripheral blood (mPB) presents a significant challenge for their therapeutic use in transplantation and gene therapy. Ex vivo expansion of HSCs aims to overcome this limitation by increasing the number of functional, long-term repopulating stem cells in a controlled laboratory environment. The combination of specific cytokines with small molecule compounds has emerged as a powerful strategy to enhance HSC self-renewal while inhibiting differentiation.
This document provides detailed application notes and protocols for the expansion of human CD34+ HSCs using the small molecule UM171 in conjunction with a cytokine cocktail. UM171 has been shown to significantly increase the frequency of long-term repopulating HSCs.[1] The protocols provided are intended for researchers, scientists, and drug development professionals working in the fields of hematology, regenerative medicine, and cell therapy.
Data Presentation: Efficacy of Small Molecule and Cytokine Combinations
The following tables summarize quantitative data from studies on the ex vivo expansion of human HSCs using various small molecules and cytokine cocktails. This data highlights the significant improvements in HSC yield and purity achieved with these combinations.
Table 1: Expansion Fold of CD34+ and CD34+CD38- Cells with SC Cocktail
| Cell Population | Fold Expansion (Day 7) |
| CD34+ | 28.0 ± 5.5 |
| CD34+CD38- | 27.9 ± 4.3 |
The SC cocktail consists of four cytokines (TPO, SCF, Flt3-L, and IL-6) and three small molecules (SR1, VPA, and C433).[2]
Table 2: Purity of Expanded HSC Populations with SC Cocktail
| Cell Population | Purity (Day 7) |
| CD34+ | 86.6 ± 11.2% |
| CD34+CD38- | 76.2 ± 10.5% |
[2]
Table 3: Effect of UM171 on HSC Frequency
| Condition | Effect on Long-Term Repopulating HSCs |
| UM171 with Cytokines | >13-fold enhancement in frequency |
[1]
Experimental Protocols
Isolation of Human CD34+ Hematopoietic Progenitor Cells
This protocol outlines the isolation of CD34+ cells from human umbilical cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS).
Materials:
-
Human umbilical cord blood (UCB) or mobilized peripheral blood (mPB)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS) supplemented with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA (Separation Buffer)
-
CD34 MicroBead Kit, human (Miltenyi Biotec or similar)
-
LS Columns (Miltenyi Biotec or similar)
-
MACS Separator
Procedure:
-
Dilute the blood sample 1:1 with PBS.
-
Carefully layer the diluted blood onto Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.
-
Wash the MNCs twice with Separation Buffer by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in Separation Buffer and count the cells.
-
Proceed with CD34+ cell selection using the CD34 MicroBead Kit according to the manufacturer's instructions.
-
After magnetic separation, elute the CD34+ cells from the column.
-
Take a small aliquot for cell counting and purity assessment by flow cytometry using anti-CD34 and anti-CD45 antibodies.
Ex Vivo Expansion of CD34+ HSCs with UM171 and Cytokines
This protocol describes the culture conditions for the expansion of isolated CD34+ cells.
Materials:
-
Isolated human CD34+ cells
-
StemSpan™ SFEM II (STEMCELL Technologies) or similar serum-free expansion medium
-
Cytokine Cocktail (prepared as a 100X stock):
-
Stem Cell Factor (SCF): 10 µg/mL
-
Thrombopoietin (TPO): 10 µg/mL
-
Fms-like Tyrosine Kinase 3 Ligand (Flt3-L): 10 µg/mL
-
Interleukin-6 (IL-6): 10 µg/mL
-
-
UM171 (prepared as a 1000X stock in DMSO): 35 µM
-
Penicillin-Streptomycin solution
-
Tissue culture plates (24-well or other suitable format)
Procedure:
-
Prepare the complete culture medium by supplementing the StemSpan™ SFEM II medium with the cytokine cocktail to final concentrations of 100 ng/mL for SCF, TPO, and Flt3-L, and IL-6. Add Penicillin-Streptomycin to a final concentration of 1%.
-
Add UM171 to the complete culture medium to a final concentration of 35 nM.
-
Plate the freshly isolated CD34+ cells at a density of 1 x 10^4 cells/mL in the prepared culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
On day 3 or 4 of culture, perform a half-medium change by carefully removing half of the medium and replacing it with fresh, pre-warmed complete medium containing cytokines and UM171.
-
On day 7, harvest the cells by gently pipetting to create a single-cell suspension.
-
Count the total number of viable cells using a hemocytometer and trypan blue exclusion.
-
Analyze the phenotype of the expanded cells by flow cytometry for the expression of CD34, CD38, CD45RA, and CD90 to determine the expansion of primitive HSC populations.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in HSC self-renewal and differentiation, as well as a typical experimental workflow for HSC expansion.
Caption: Key signaling pathways governing HSC self-renewal and differentiation.
Caption: Experimental workflow for ex vivo expansion of HSCs.
Caption: Proposed mechanism of action for UM171 in promoting HSC expansion.[1]
References
Application Notes and Protocols: StemReginin 1 (SR1) for Long-Term Hematopoietic Stem Cell Culture
A Note to the User: The initial request specified a treatment named "XIE18-6." Following a comprehensive search, no publicly available information, research data, or protocols could be found for a compound or treatment with this designation in the context of hematopoietic stem cell (HSC) culture. It is possible that "this compound" is an internal compound code, a new designation not yet in the literature, or a typographical error.
To provide a valuable and actionable response that aligns with the core requirements of the original request, these application notes have been created using StemReginin 1 (SR1) as a representative and well-documented small molecule for the ex vivo expansion of human hematopoietic stem cells. SR1 is a potent and widely studied agent, making it an excellent exemplar for this purpose.
Introduction
StemReginin 1 (SR1) is a purine (B94841) derivative that has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] It promotes the robust ex vivo expansion of human CD34+ hematopoietic stem and progenitor cells (HSPCs) while maintaining their primitive phenotype and long-term repopulating potential.[1][4] Activation of the AHR pathway is known to drive HSC differentiation; by antagonizing this receptor, SR1 effectively blocks this process, leading to a significant net increase in functional, undifferentiated HSCs in culture.[1][5]
These application notes provide a summary of the quantitative effects of SR1 on HSC expansion and detailed protocols for its use in a research setting.
Data Presentation: Efficacy of SR1 in HSC Expansion
The following tables summarize the quantitative data from key studies on the effect of SR1 on the ex vivo expansion of human CD34+ cells.
Table 1: Preclinical Expansion of CD34+ Cells with SR1
| Cell Source | Culture Duration | Fold Increase in CD34+ Cells | Fold Increase in SCID-Repopulating Cells (SRCs) | Reference |
| Cord Blood (CB) | 5 weeks | 47-fold | 17-fold | [1][4] |
| Mobilized Peripheral Blood (mPB) | Not Specified | ~50-fold | Not Specified | [1][2] |
| Cord Blood (CB) | 5 weeks | 65-fold (in total Colony Forming Units) | Not Applicable | [1][4] |
Table 2: Clinical Trial Data for SR1-Expanded Umbilical Cord Blood (UCB) Grafts
| Parameter | Value | Reference |
| Culture Duration | 15 days | [5][6] |
| Median Fold Increase in CD34+ Cells | 330-fold (range: 67-848) | [5] |
| Median Fold Increase in Total Nucleated Cells (TNC) | 854-fold (range: 168-2121) | [5] |
| Median Time to Neutrophil Engraftment | 15 days | [5][6] |
| Median Time to Platelet Engraftment | 49 days | [5][6] |
Signaling Pathway
SR1's mechanism of action is centered on the inhibition of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. In its normal state, the AHR resides in the cytoplasm. Upon binding to a ligand, it translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA. This initiates the transcription of target genes, such as Cytochrome P450 family members (e.g., CYP1B1), which promotes the differentiation of HSCs. SR1 acts as an antagonist, preventing ligand binding and subsequent nuclear translocation, thereby inhibiting the differentiation signal and promoting self-renewal and expansion.
Experimental Protocols
The following protocols are intended for research use and are synthesized from published studies.[1][5][7] Researchers should optimize conditions for their specific cell source and experimental setup.
Materials and Reagents
-
Cells: Cryopreserved or freshly isolated human CD34+ cells (from cord blood, mobilized peripheral blood, or bone marrow).
-
Basal Media: Serum-free expansion medium, such as StemSpan™ SFEM II or Iscove's Modified Dulbecco's Medium (IMDM).
-
Cytokines (Human, recombinant):
-
Stem Cell Factor (SCF)
-
Thrombopoietin (TPO)
-
Fms-like Tyrosine Kinase 3 Ligand (FLT3-L)
-
Interleukin-6 (IL-6)
-
-
Small Molecule:
-
StemReginin 1 (SR1) (e.g., from STEMCELL Technologies, Cayman Chemical)
-
-
Supplements:
-
BIT 9500 (Bovine Serum Albumin, Insulin, Transferrin) or equivalent serum-free supplement.
-
2-Mercaptoethanol
-
-
Cultureware: Sterile, tissue culture-treated plates (e.g., 24-well or 96-well plates).
-
Reagents for Analysis:
-
Flow cytometry antibodies (e.g., anti-CD34, anti-CD45, viability dye).
-
Colony-Forming Unit (CFU) assay kits (e.g., MethoCult™).
-
Preparation of Culture Medium
-
Prepare the complete HSC expansion medium by adding cytokines and SR1 to the basal medium.
-
Working Concentrations:
-
SCF: 50 ng/mL
-
TPO: 50 ng/mL
-
FLT3-L: 50 ng/mL
-
IL-6: 50 ng/mL
-
SR1: 0.75 - 1.0 µM (prepare a stock solution in DMSO and dilute to the final concentration).
-
-
A "Control" medium should be prepared with cytokines and a corresponding volume of DMSO vehicle without SR1.
-
Warm the complete medium to 37°C before use.
Protocol for Ex Vivo Expansion of CD34+ Cells
This workflow outlines the key steps for setting up an HSC expansion culture with SR1.
Step-by-Step Procedure:
-
Cell Preparation: Thaw cryopreserved CD34+ cells according to the supplier's protocol or use freshly isolated cells. Perform a viable cell count using trypan blue or a suitable viability dye.
-
Cell Seeding: Resuspend the cells in the prepared complete HSC expansion medium (with SR1 or vehicle control) at a density of 1 x 10⁴ to 5 x 10⁴ cells/mL. Plate the cell suspension into the appropriate culture wells.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Culture Maintenance: Monitor the cultures every 2-3 days for cell proliferation and media color change. Perform a half-media change every 3-4 days by carefully removing half the volume of the culture supernatant and replacing it with fresh, pre-warmed complete medium.
-
Harvesting: After the desired culture period (typically 7 to 21 days), harvest the cells by gently resuspending and collecting the entire volume from the wells.
-
Analysis:
-
Cell Expansion: Perform a viable cell count to determine the fold expansion of Total Nucleated Cells (TNC).
-
Phenotypic Analysis: Stain cells with fluorescently-conjugated antibodies (e.g., anti-CD34, anti-CD45) and a viability dye for analysis by flow cytometry to determine the percentage and absolute number of viable CD34+ cells.
-
Functional Assay (Optional): Perform a Colony-Forming Unit (CFU) assay to assess the multilineage differentiation potential of the expanded progenitors.
-
In Vivo Repopulation (Optional): For a definitive assessment of long-term HSC function, transplant the expanded cells into immunodeficient mice (e.g., NOD/SCID/IL2Rγ-null or NSG mice) and assess human hematopoietic engraftment after 12-16 weeks.
-
Troubleshooting
-
Low Cell Viability: Ensure proper thawing technique for cryopreserved cells. Check for contamination and ensure all reagents are of high quality.
-
Poor Expansion: Optimize cell seeding density. Ensure cytokine and SR1 concentrations are correct and that reagents have not undergone excessive freeze-thaw cycles.
-
Differentiation (Loss of CD34 expression): Confirm the activity and concentration of SR1. Ensure the basal medium is appropriate for serum-free HSC culture.
Conclusion
StemReginin 1 is a powerful tool for the ex vivo expansion of human hematopoietic stem cells. By antagonizing the AHR signaling pathway, SR1 promotes the proliferation of primitive CD34+ cells while inhibiting their differentiation. The protocols outlined here provide a framework for researchers to effectively utilize SR1 to generate higher numbers of functional HSCs for a variety of research applications, from basic stem cell biology to preclinical studies for cell and gene therapy.
References
- 1. Phase I/II Trial of StemRegenin-1 Expanded Umbilical Cord Blood Hematopoietic Stem Cells Supports Testing as a Stand Alone Graft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor activation in hematopoietic stem/progenitor cells alters cell function and pathway-specific gene modulation reflecting changes in cellular trafficking and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Small Molecule on ex vivo Expansion of Cord Blood Hematopoietic Stem Cells: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II Trial of StemRegenin-1 Expanded Umbilical Cord Blood Hematopoietic Stem Cells Supports Testing as a Stand-Alone Graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. StemRegenin 1 selectively promotes expansion of Multipotent Hematopoietic Progenitors derived from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: XIE18-6 in Murine and Human Hematopoietic Stem Cells
Disclaimer: The following application notes and protocols are provided as a representative template for a hypothetical small molecule, designated "XIE18-6." As of the date of this document, "this compound" is not a known entity in publicly available scientific literature concerning hematopoietic stem cells (HSCs). The experimental designs, data, and pathways described herein are illustrative and based on established methodologies in HSC research. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction
Hematopoietic stem cells (HSCs) are responsible for the lifelong production of all blood and immune cells.[1] Their capacity for self-renewal and multilineage differentiation makes them a key target for therapeutic development in hematological disorders, cancer, and regenerative medicine.[1][2] The ex vivo expansion of functional long-term HSCs (LT-HSCs) remains a significant challenge, limiting their clinical application, particularly in adult patients where cell dosage is critical.[2][3]
This compound is a hypothetical, cell-permeable small molecule designed to promote the self-renewal and inhibit the differentiation of murine and human HSCs ex vivo. These notes provide an overview of its potential application and detailed protocols for its use in HSC culture and analysis.
Mechanism of Action (Hypothetical)
This compound is postulated to act as a potent and selective inhibitor of a key intracellular signaling node that promotes HSC differentiation. By blocking this pathway, this compound is expected to maintain HSCs in a more primitive, self-renewing state, leading to a net expansion of functional LT-HSCs in culture. A proposed mechanism involves the modulation of the "StemCell-Maintenance-Pathway," as illustrated below.
Quantitative Data Summary
The following tables summarize representative data from studies evaluating the effect of this compound on murine and human HSCs.
Table 1: Ex Vivo Expansion of Murine LSK Cells
| Treatment Group | Fold Expansion of Total Nucleated Cells (Day 7) | Fold Expansion of LSK Cells (CD45.1+ Lin-Sca-1+c-Kit+) (Day 7) |
| Vehicle Control (0.1% DMSO) | 45 ± 5.2 | 8 ± 1.5 |
| This compound (10 µM) | 62 ± 7.1 | 55 ± 6.8 |
Data represents mean ± SD from n=3 independent experiments. LSK (Lin-Sca-1+c-Kit+) cells are a population enriched for murine HSCs.
Table 2: In Vitro Colony-Forming Unit (CFU) Assay of Human CD34+ Cells
| Treatment Group (7-day culture) | Total CFU per 1x10³ plated cells | BFU-E (Burst-forming unit-erythroid) | CFU-GM (Colony-forming unit-granulocyte, macrophage) | CFU-GEMM (Colony-forming unit-granulocyte, erythroid, macrophage, megakaryocyte) |
| Freshly Isolated CD34+ | 120 ± 15 | 55 ± 8 | 60 ± 9 | 5 ± 1 |
| Vehicle Control (0.1% DMSO) | 95 ± 12 | 40 ± 6 | 52 ± 7 | 3 ± 1 |
| This compound (10 µM) | 250 ± 25 | 110 ± 14 | 130 ± 18 | 10 ± 2 |
Data represents mean ± SD from n=3 independent experiments. A higher number of CFU-GEMM colonies suggests the maintenance of multipotent progenitors.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited.
Protocol 1: Ex Vivo Expansion of Murine HSCs
This protocol describes the culture of murine bone marrow cells for the expansion of hematopoietic stem and progenitor cells.
Materials:
-
Murine bone marrow cells from C57BL/6 mice.
-
StemMACS™ HSC Expansion Media XF, or similar serum-free medium.[4]
-
Recombinant murine cytokines: Stem Cell Factor (SCF, 100 ng/mL), Thrombopoietin (TPO, 50 ng/mL), Flt3-Ligand (Flt3L, 50 ng/mL).
-
This compound (10 mM stock in DMSO).
-
Vehicle control (DMSO).
-
Antibodies for flow cytometry: anti-CD45.1, Lineage cocktail, anti-Sca-1, anti-c-Kit.
Procedure:
-
Isolation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Enrichment: Enrich for Lin-Sca-1+c-Kit+ (LSK) cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plating: Plate 1x10⁴ enriched LSK cells per well of a 96-well plate in 200 µL of serum-free expansion medium.
-
Treatment: Supplement the medium with the cytokine cocktail. Add this compound to a final concentration of 10 µM. For the control group, add an equivalent volume of DMSO.
-
Incubation: Culture the cells for 7 days at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: On day 7, harvest the cells.
-
Count the total number of nucleated cells using a hemocytometer or automated cell counter.
-
Stain cells with fluorescently-conjugated antibodies against LSK markers and analyze by flow cytometry to determine the number and percentage of LSK cells.
-
Protocol 2: Human HSC Colony-Forming Unit (CFU) Assay
This assay assesses the in vitro differentiation potential of human HSCs into various myeloid lineages.
Materials:
-
Cryopreserved human CD34+ cells (from cord blood or mobilized peripheral blood).
-
StemMACS™ HSC Expansion Media XF, or similar.[4]
-
Human cytokine cocktail (SCF, TPO, Flt3L).
-
This compound (10 mM stock in DMSO).
-
MethoCult™ H4434 Classic, or similar methylcellulose-based medium for human CFU assays.
-
35 mm culture dishes.
Procedure:
-
Thawing and Culture: Thaw human CD34+ cells and culture them for 7 days in expansion medium supplemented with cytokines, with either this compound (10 µM) or vehicle (DMSO), as described in Protocol 1.
-
Harvesting: After 7 days of expansion culture, harvest the cells and perform a viable cell count.
-
Plating for CFU:
-
Resuspend the cells in fresh expansion medium.
-
Add 1x10³ cells to 3 mL of MethoCult™ medium.
-
Vortex thoroughly to ensure a single-cell suspension.
-
Let the tube stand for 5 minutes to allow bubbles to rise.
-
Using a blunt-ended needle and syringe, dispense 1.1 mL of the cell suspension into each of two 35 mm culture dishes.
-
-
Incubation: Place the dishes in a 100 mm petri dish along with an open 35 mm dish of sterile water to maintain humidity. Incubate at 37°C, 5% CO₂, for 14 days.
-
Colony Scoring: After 14 days, identify and count hematopoietic colonies (BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope based on their distinct morphologies. Express results as the number of colonies per 1x10³ cells plated.
References
- 1. stemcell.com [stemcell.com]
- 2. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo expansion potential of murine hematopoietic stem cells is a rare property only partially predicted by phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for XIE18-6 in Single-Cell Assays for Stem Cell Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
XIE18-6 is a small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p18 (also known as INK4C or CDKN2C).[1][2][3] The INK4 family of proteins, including p18, are critical regulators of the G1 phase of the cell cycle.[1][2] Specifically, p18 inhibits the activity of CDK4 and CDK6, thereby controlling the transition from the G1 to the S phase of the cell cycle.[1][4] In the context of stem cell biology, p18 has been identified as a potent negative regulator of hematopoietic stem cell (HSC) self-renewal.[1][3][5][6] Inhibition of p18 has been shown to promote the ex vivo expansion of functional HSCs, making it a promising target for therapeutic applications in areas such as bone marrow transplantation and regenerative medicine.[1][3][5][7]
These application notes provide a comprehensive overview of the use of this compound in single-cell assays for the analysis of hematopoietic stem cells. The protocols outlined below are intended to guide researchers in utilizing this compound to study and manipulate HSC self-renewal and expansion at the single-cell level.
Principle of the Assay
The application of this compound in single-cell assays for stem cell analysis is based on its ability to promote the self-renewal and expansion of HSCs. By inhibiting p18, this compound effectively removes a brake on the cell cycle, leading to the activation of CDK4/6.[1] This, in turn, promotes the proliferation of HSCs while maintaining their stemness. When coupled with single-cell analysis techniques, such as single-cell RNA sequencing (scRNA-seq), researchers can dissect the heterogeneous response of individual stem cells to p18 inhibition. This allows for the identification of specific subpopulations of HSCs that are more responsive to this compound and the elucidation of the molecular pathways governing their expansion.
The general workflow involves the isolation of HSCs, their culture in the presence of this compound, followed by the preparation of single-cell suspensions for downstream analysis. scRNA-seq, in particular, enables the transcriptional profiling of thousands of individual cells, providing unprecedented insight into the molecular changes induced by this compound.
Signaling Pathway of p18 Inhibition by this compound
The mechanism of action of this compound involves the inhibition of p18, a key regulator of the G1 phase of the cell cycle. The following diagram illustrates the signaling pathway affected by this compound.
Caption: p18-CDK4/6 signaling pathway and the effect of this compound.
Quantitative Data for this compound in Hematopoietic Stem Cell Expansion
The following table summarizes the quantitative data from studies on the effect of this compound on the ex vivo expansion of hematopoietic stem cells.
| Parameter | Value | Cell Type | Comments | Reference |
| Effective Concentration | 10 µM | Murine HSCs | Concentration used for ex vivo expansion experiments. | [1] |
| Fold Increase in LSK cells | ~2.5-fold | Murine HSCs (Lin-Sca-1+c-Kit+) | Increase in the number of LSK cells after 7 days of culture compared to DMSO control. | [1] |
| Fold Increase in Long-Term Repopulating HSCs | 3.01-fold | Murine HSCs | Increase in engraftment in lethally irradiated recipient mice 16 weeks after transplantation compared to DMSO control. | [1] |
Experimental Protocols
Protocol 1: Ex vivo Expansion of Murine Hematopoietic Stem Cells with this compound
This protocol describes the culture and treatment of murine HSCs with this compound for ex vivo expansion prior to single-cell analysis.
Materials and Reagents:
-
Bone marrow cells from C57BL/6 mice
-
ACK lysing buffer (for red blood cell lysis)
-
Magnetic-activated cell sorting (MACS) columns and c-Kit microbeads
-
StemSpan SFEM medium
-
Murine stem cell factor (SCF)
-
Murine thrombopoietin (TPO)
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Isolation of c-Kit+ Hematopoietic Progenitor Cells:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysing buffer.
-
Enrich for c-Kit+ cells using MACS c-Kit microbeads according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Resuspend the enriched c-Kit+ cells in StemSpan SFEM medium supplemented with 100 ng/mL SCF and 100 ng/mL TPO.
-
Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Add this compound to the culture medium to a final concentration of 10 µM.
-
For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
-
Cell Harvesting and Counting:
-
After 7 days of culture, harvest the cells from each well.
-
Count the total number of viable cells using a hemocytometer and trypan blue exclusion.
-
Protocol 2: Single-Cell RNA Sequencing (scRNA-seq) of this compound Treated HSCs
This protocol outlines the general steps for preparing this compound treated HSCs for scRNA-seq analysis. This protocol is a general guideline and should be adapted to the specific scRNA-seq platform being used (e.g., 10x Genomics, Smart-seq2).
Materials and Reagents:
-
HSCs cultured with this compound (from Protocol 1)
-
PBS with 0.04% Bovine Serum Albumin (BSA)
-
Nuclease-free water
-
Single-cell RNA sequencing kit (e.g., 10x Genomics Chromium Single Cell 3' Reagent Kits)
Procedure:
-
Preparation of Single-Cell Suspension:
-
Harvest the cultured cells and wash them twice with PBS containing 0.04% BSA.
-
Gently dissociate any cell clumps by pipetting to obtain a single-cell suspension.
-
Filter the cell suspension through a 40 µm cell strainer.
-
Determine the cell concentration and viability. The cell viability should be >90%.
-
-
Cell Loading and Library Preparation:
-
Adjust the cell suspension to the concentration recommended by the manufacturer of the single-cell sequencing platform.
-
Proceed with cell encapsulation, reverse transcription, cDNA amplification, and library construction according to the manufacturer's protocol.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a compatible sequencing platform.
-
Perform data analysis using appropriate software packages (e.g., Cell Ranger, Seurat) to perform alignment, cell filtering, clustering, and differential gene expression analysis between this compound treated and control cells.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for single-cell analysis of HSCs treated with this compound.
Caption: Experimental workflow for single-cell analysis of this compound treated HSCs.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability after culture | Suboptimal culture conditions | Ensure proper handling of cells, use high-quality reagents, and optimize cytokine concentrations. |
| Cytotoxicity of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type. | |
| Cell clumping during single-cell preparation | Dead cells releasing DNA | Add DNase I to the cell suspension. Gently pipette to dissociate clumps. |
| Low RNA quality from single cells | RNA degradation | Minimize the time between cell harvesting and library preparation. Use RNase inhibitors. |
| High percentage of doublets in scRNA-seq data | Incorrect cell concentration during loading | Carefully count and dilute the cell suspension to the recommended concentration for the scRNA-seq platform. |
Conclusion
This compound is a valuable tool for studying the mechanisms of hematopoietic stem cell self-renewal and for developing strategies for their ex vivo expansion. The combination of this compound treatment with single-cell analysis provides a powerful approach to unravel the heterogeneity of stem cell responses and to identify novel molecular targets for regenerative medicine. The protocols and data presented in these application notes serve as a starting point for researchers to explore the potential of p18 inhibition in their own stem cell research.
References
- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of p18INK4c enhances both osteogenesis and hematopoietic supportive capacity of bone marrow mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p18 inhibits reprogramming through inactivation of Cdk4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 367871 | Stanford Health Care [stanfordhealthcare.org]
- 6. In vivo self-renewing divisions of haematopoietic stem cells are increased in the absence of the early G1-phase inhibitor, p18INK4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of XIE18-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays designed to characterize the bioactivity of XIE18-6, a small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p18INK4c. The primary mechanism of this compound involves the disruption of the p18INK4c-CDK4/6 interaction, leading to enhanced cell cycle progression. This property is particularly relevant for applications such as the ex vivo expansion of hematopoietic stem cells (HSCs).
The following protocols are intended to guide researchers in confirming the mechanism of action and quantifying the biological effects of this compound.
Signaling Pathway of this compound Action
Caption: this compound inhibits p18, promoting cell cycle progression.
Experimental Workflow for Bioactivity Testing
Caption: Workflow for characterizing this compound bioactivity.
Data Presentation
Table 1: Summary of Expected Quantitative Data for this compound
| Assay Type | Parameter Measured | Expected Result with this compound | Example Value |
| Biochemical Assays | |||
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to p18 | Dose-dependent binding | 1-10 µM |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) to p18 | Dose-dependent binding | 1-10 µM |
| Co-Immunoprecipitation (Co-IP) | p18-CDK6 Interaction | Decreased co-precipitation | 50% reduction at 10 µM |
| In Vitro Kinase Assay | CDK4/6 Activity (IC50 of p18) | Increased IC50 of p18 | 2-fold increase in IC50 |
| Cell-Based Assays | |||
| Cell Cycle Analysis | % of Cells in S phase | Increased percentage | 20% increase at 10 µM |
| Colony Forming Unit (CFU) Assay | Number of Colonies | Increased colony formation | 1.5-fold increase at 10 µM |
Experimental Protocols
Direct Binding Assay: Surface Plasmon Resonance (SPR)
Objective: To confirm and quantify the direct binding of this compound to recombinant p18 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human p18 protein
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Surface Preparation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize recombinant p18 onto the activated surface to a target level of ~2000 RU.
-
Surface Deactivation: Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Inject the this compound solutions over the p18-immobilized surface.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants. Calculate the equilibrium dissociation constant (KD) as koff/kon.
Protein-Protein Interaction Assay: Co-Immunoprecipitation (Co-IP)
Objective: To assess the ability of this compound to disrupt the interaction between p18 and CDK6 in a cellular context.
Materials:
-
Hematopoietic progenitor cell line (e.g., K562)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CDK6 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-p18 antibody and anti-CDK6 antibody for Western blotting
Protocol:
-
Cell Treatment: Culture hematopoietic progenitor cells and treat with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 4-6 hours.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CDK6 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads three times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-p18 and anti-CDK6 antibodies.
-
-
Data Analysis: Quantify the band intensities for p18 and CDK6. A decrease in the amount of p18 co-precipitated with CDK6 in the presence of this compound indicates disruption of the interaction.
In Vitro Kinase Assay
Objective: To determine if this compound can reverse the p18-mediated inhibition of CDK4/6 kinase activity.
Materials:
-
Recombinant active CDK6/Cyclin D3 complex
-
Recombinant p18 protein
-
Rb protein (substrate)
-
This compound
-
Kinase assay buffer
-
ATP
-
Kinase activity detection reagent (e.g., ADP-Glo™)
Protocol:
-
p18 Inhibition Curve:
-
In a 96-well plate, add CDK6/Cyclin D3 and Rb substrate.
-
Add a serial dilution of p18 to determine its IC50 for CDK6 inhibition.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Measure kinase activity using the detection reagent.
-
-
This compound Rescue Experiment:
-
Set up the kinase reaction with CDK6/Cyclin D3, Rb substrate, and p18 at its IC50 concentration.
-
Add a serial dilution of this compound.
-
Initiate the reaction with ATP and incubate.
-
Measure kinase activity.
-
-
Data Analysis: Plot the kinase activity against the concentration of this compound. A dose-dependent increase in kinase activity indicates that this compound reverses p18-mediated inhibition.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle progression in a hematopoietic cell line.
Materials:
-
Hematopoietic progenitor cell line
-
This compound
-
Cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound or vehicle for 24-48 hours.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the S and G2/M populations and a decrease in the G0/G1 population would indicate cell cycle progression.
Colony Forming Unit (CFU) Assay
Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Primary human or mouse hematopoietic stem and progenitor cells (HSPCs)
-
This compound
-
Methylcellulose-based medium supplemented with appropriate cytokines
-
Culture dishes
Protocol:
-
Cell Preparation: Isolate HSPCs from bone marrow, peripheral blood, or cord blood.
-
Plating:
-
Mix the HSPCs with the methylcellulose (B11928114) medium containing different concentrations of this compound or vehicle.
-
Plate the cell mixture into culture dishes.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting:
-
Identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under a microscope.
-
-
Data Analysis: Compare the number and types of colonies in the this compound-treated groups to the vehicle control. An increase in the total number of colonies indicates enhanced proliferation of progenitor cells.
XIE18-6: A Potent Small Molecule Inhibitor of p18 for Advancing Regenerative Medicine Research
Application Note and Detailed Protocols for the Ex Vivo Expansion of Hematopoietic Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
XIE18-6 is a novel small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p18INK4C. In the field of regenerative medicine, particularly in the context of hematopoietic stem cell (HSC) research, this compound has emerged as a valuable tool for the ex vivo expansion of HSCs. By targeting p18, this compound effectively promotes the self-renewal and proliferation of these critical stem cells, offering significant potential for enhancing the efficacy of HSC-based therapies. This document provides detailed application notes and experimental protocols for the utilization of this compound in HSC expansion studies.
p18INK4C is a key negative regulator of the cell cycle, exerting its inhibitory effect on the CDK4/6-Cyclin D complex.[1][2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the transcription factor E2F in an inactive state and arresting the cell cycle in the G1 phase.[3][4] The mechanism of action of this compound involves the direct inhibition of p18, which in turn relieves the suppression of CDK4/6.[1] Activated CDK4/6 then phosphorylates Rb, leading to the release and activation of E2F, which promotes the transcription of genes necessary for cell cycle progression and, consequently, HSC self-renewal and expansion.[3][5][6]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound and its analogs on the ex vivo expansion of hematopoietic stem cells.
Table 1: Effect of p18 Small Molecule Inhibitors on Murine Hematopoietic Stem Cell Expansion
| Compound | Concentration (nM) | Fold Increase in LSK cells (Lin-Sca-1+c-Kit+) | Reference |
| This compound | 200 | ~2.5 | [1] |
| Compound 40 (analog of this compound) | 200 | ~4.0 | [1] |
| DMSO (Control) | - | 1.0 | [1] |
Table 2: Effect of p18 Small Molecule Inhibitors on Human Cord Blood CD34+ Cell Expansion
| Compound | Concentration (nM) | Fold Increase in CD34+CD49f+ cells | Reference |
| This compound | 200 | ~1.8 | [1] |
| Compound 40 (analog of this compound) | 200 | ~2.5 | [1] |
| DMSO (Control) | - | 1.0 | [1] |
Signaling Pathway
The signaling pathway modulated by this compound is central to cell cycle regulation in hematopoietic stem cells.
Caption: this compound inhibits p18, leading to CDK4/6 activation and HSC expansion.
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Murine Hematopoietic Stem Cells
Objective: To expand murine Lin-Sca-1+c-Kit+ (LSK) cells ex vivo using this compound.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Lineage Cell Depletion Kit, mouse (e.g., Miltenyi Biotec)[7]
-
StemSpan™ SFEM II medium
-
Murine SCF (100 ng/mL)
-
Murine TPO (100 ng/mL)
-
This compound (200 nM in DMSO)
-
DMSO (vehicle control)
-
7-AAD (for viability staining)
-
Antibodies for flow cytometry: anti-mouse Lineage-cocktail-APC, anti-mouse Sca-1-PE, anti-mouse c-Kit-APC-Cy7
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Enrich for lineage-negative (Lin-) cells using a lineage cell depletion kit according to the manufacturer's instructions.[7]
-
Culture the enriched Lin- cells in StemSpan™ SFEM II medium supplemented with murine SCF and TPO.
-
Add this compound to a final concentration of 200 nM. For the control group, add an equivalent volume of DMSO.
-
Incubate the cells for 7 days at 37°C in a humidified incubator with 5% CO2.
-
After 7 days, harvest the cells and stain with antibodies against Lineage, Sca-1, and c-Kit for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer containing 7-AAD for viability assessment.
-
Analyze the cells by flow cytometry to determine the percentage and absolute number of viable LSK cells.
Protocol 2: Ex Vivo Expansion of Human Cord Blood CD34+ Cells
Objective: To expand human cord blood CD34+CD49f+ cells ex vivo using this compound.
Materials:
-
Human umbilical cord blood
-
Ficoll-Paque PLUS
-
CD34 MicroBead Kit, human
-
StemSpan™ SFEM II medium
-
Human SCF (100 ng/mL)
-
Human TPO (100 ng/mL)
-
Human Flt3-Ligand (100 ng/mL)
-
This compound (200 nM in DMSO)
-
DMSO (vehicle control)
-
7-AAD (for viability staining)
-
Antibodies for flow cytometry: anti-human CD34-APC, anti-human CD49f-PE
Procedure:
-
Isolate mononuclear cells (MNCs) from human umbilical cord blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for CD34+ cells from the MNC fraction using the CD34 MicroBead Kit according to the manufacturer's protocol.
-
Culture the purified CD34+ cells in StemSpan™ SFEM II medium supplemented with human SCF, TPO, and Flt3-Ligand.
-
Add this compound to a final concentration of 200 nM. For the control group, add an equivalent volume of DMSO.
-
Incubate the cells for 7 days at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells and stain with antibodies against CD34 and CD49f for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer containing 7-AAD.
-
Analyze the cells by flow cytometry to quantify the viable CD34+CD49f+ cell population.
Experimental Workflow and Logic Diagrams
Experimental Workflow for HSC Expansion
Caption: Workflow for ex vivo expansion and analysis of hematopoietic stem cells.
Logical Relationship of this compound Action
Caption: Logical cascade of events following this compound treatment in HSCs.
Conclusion
This compound represents a promising chemical probe and a lead compound for the development of therapeutics aimed at ex vivo HSC expansion. The provided protocols and data serve as a comprehensive resource for researchers to effectively utilize this compound in their studies. The detailed understanding of its mechanism of action and the availability of robust experimental procedures will facilitate further investigations into its potential applications in regenerative medicine and cell therapy.
References
- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
Troubleshooting & Optimization
Troubleshooting XIE18-6 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of XIE18-6 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-Y. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions like cell culture media. This can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes. It is crucial to ensure that this compound remains fully dissolved in the culture medium to achieve accurate and reproducible results.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: Visual indicators of precipitation include the appearance of a fine, crystalline-like powder, cloudiness, or a visible film in the cell culture medium after the addition of the this compound stock solution. These signs may appear immediately or develop over time during incubation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For optimal solubility, it is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is anhydrous and of high purity to prevent degradation or precipitation of the compound.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: The solubility of this compound can vary depending on the composition of the cell culture medium, including serum concentration and pH. To determine the maximum soluble concentration, it is advisable to perform a serial dilution of your this compound stock solution directly into the culture medium and visually inspect for any signs of precipitation.
Q5: Should I be concerned about the effects of the solvent (DMSO) on my cells?
A5: Yes, high concentrations of DMSO can be toxic to cells. It is best practice to maintain the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution:
-
Reduce Final Concentration: Perform a dose-response experiment starting with a lower, fully soluble concentration of this compound.
-
Gradual Addition: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. This slow introduction can help prevent the compound from "crashing out" of solution.
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can enhance the solubility of hydrophobic compounds.
-
Issue 2: The cell culture medium becomes cloudy over time after the addition of this compound.
-
Possible Cause:
-
Temperature Fluctuations: Changes in temperature can decrease compound solubility. Moving media between cold storage and a 37°C incubator can sometimes trigger precipitation.
-
pH Instability: Alterations in the pH of the culture medium due to cellular metabolism can affect the solubility of pH-sensitive compounds.
-
Compound Degradation: The compound may not be stable in the culture medium over extended periods.
-
-
Solution:
-
Pre-warm Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Maintain Stable pH: Ensure proper CO2 levels in the incubator to maintain the bicarbonate buffering system. For long-term experiments, consider using a medium buffered with HEPES to provide additional pH stability.
-
Refresh Medium: For prolonged experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Maximum Stock Concentration (mM) |
| DMSO | 50 |
| Ethanol | 5 |
| PBS (pH 7.4) | <0.1 |
Table 2: Example of a Serial Dilution Test for this compound Solubility in RPMI + 10% FBS
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Observation (at 1 hour) | Observation (at 24 hours) |
| 50 | 0.1 | Precipitate | Heavy Precipitate |
| 25 | 0.05 | Clear | Slight Precipitate |
| 10 | 0.02 | Clear | Clear |
| 5 | 0.01 | Clear | Clear |
| 1 | 0.002 | Clear | Clear |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate Required Mass: The molecular weight of this compound is 450.5 g/mol . To prepare a 10 mM stock solution in 1 mL, weigh out 4.505 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.
-
Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Dosing Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to make a 10 µM final concentration in 10 mL of medium, you would need 10 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Prepare Working Solution (Recommended): First, dilute the 10 mM stock solution in pre-warmed medium to an intermediate concentration (e.g., 100 µM).
-
Add to Cells: Add the appropriate volume of the working solution to your cell culture plates. For example, add 1 mL of the 100 µM working solution to 9 mL of medium in the culture plate to achieve a final concentration of 10 µM.
-
Mix Gently: Gently swirl the plate to ensure even distribution of the compound.
-
Incubate: Return the cells to the incubator for the desired treatment period.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Kinase-Y.
Caption: Workflow for determining the optimal soluble concentration of this compound.
Technical Support Center: Assessing Off-Target Effects of the p18 Inhibitor XIE18-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of the p18 inhibitor, XIE18-6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the cyclin-dependent kinase inhibitor p18 (also known as CDKN2C).[1] p18 is a member of the INK4 family of proteins that specifically bind to and inhibit the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[2][3][4][5] By inhibiting p18, this compound is designed to disinhibit CDK4/6 activity, thereby promoting cell cycle progression from the G1 to the S phase.[2][4]
Q2: Why is it crucial to assess the off-target effects of this compound?
A2: While this compound is designed to be a specific inhibitor of p18, small molecule inhibitors can often interact with other proteins, particularly other kinases, due to structural similarities in binding pockets. These "off-target" interactions can lead to unintended biological effects, confounding experimental results and potentially causing cellular toxicity. A thorough assessment of off-target effects is essential to ensure that the observed phenotype is a direct result of p18 inhibition and to anticipate potential side effects in therapeutic development.
Q3: What are the initial steps to investigate suspected off-target effects?
A3: If you observe unexpected or inconsistent results with this compound, a systematic approach is recommended. Start by confirming the identity and purity of your this compound compound. Then, perform a dose-response experiment to establish a minimal effective concentration. If issues persist, consider a kinome-wide scan to identify potential off-target kinases. Additionally, comparing the cellular phenotype to that of p18 knockdown or knockout can help differentiate on-target from off-target effects.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen (See Protocol 1). 2. Test inhibitors with different chemical scaffolds that also target p18. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity is observed across different inhibitor scaffolds, it may suggest an on-target effect. |
| Inappropriate Dosage | 1. Conduct a detailed dose-response curve to identify the lowest concentration with the desired effect. 2. Consider reducing the treatment duration. | Reduced cytotoxicity while maintaining the intended on-target effect. |
| Compound Solubility Issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Include a vehicle-only control to rule out solvent-induced toxicity. | Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity. |
Issue 2: Experimental results are inconsistent or do not align with the known p18 pathway.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to analyze the phosphorylation status of key proteins in related pathways (e.g., other cell cycle regulators, apoptosis pathways). 2. Consider using combination therapies to block identified compensatory pathways. | A clearer understanding of the cellular response to this compound and more consistent experimental outcomes. |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines to determine if the observed effects are consistent. | Differentiation between general off-target effects and those that are specific to a particular cellular context. |
| Inhibitor Instability | 1. Assess the stability of this compound in your experimental conditions over time using methods like HPLC. | Assurance that the observed effects are due to the intact inhibitor and not its degradation products. |
Data Presentation: Representative Kinome Scan Data
Since specific kinome scan data for this compound is not publicly available, the following table represents a hypothetical selectivity profile based on its intended target and common off-target profiles for kinase inhibitors. This serves as an example of how such data would be presented. The data is presented as the percentage of kinase activity remaining at a given concentration of this compound.
Table 1: Hypothetical Kinome Scan Results for this compound (1 µM)
| Kinase Family | Kinase | Percent of Control Activity |
| On-Target Pathway | CDK4 | 85% |
| CDK6 | 90% | |
| Potential Off-Targets | CDK1 | 95% |
| CDK2 | 92% | |
| CDK9 | 88% | |
| ERK1 | 98% | |
| JNK1 | 96% | |
| p38α | 94% | |
| AKT1 | 97% | |
| SRC | 75% | |
| LCK | 72% |
Note: This is representative data for illustrative purposes.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a typical kinome scan, a final screening concentration of 1 µM is used.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, active human kinases (e.g., Eurofins DiscoverX, Reaction Biology).
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.
-
Competition Binding Assay: Measures the ability of this compound to displace a known ligand from the kinase.
-
Kinase Activity Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by the kinase.
-
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity or binding compared to a vehicle control. A lower percentage indicates stronger inhibition. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50% or >75% inhibition).
Protocol 2: Western Blotting for Downstream Target Modulation
Objective: To confirm the on-target activity of this compound and investigate potential off-target pathway modulation.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include a vehicle-only control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
On-Target: Phospho-Rb (Ser780, Ser807/811), total Rb, Cyclin D1.
-
Potential Off-Target Pathways: Phospho-ERK, total ERK, Phospho-AKT, total AKT, cleaved caspase-3.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: The p18-CDK4/6 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CDKN2C - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Novel INK4 proteins, p19 and p18, are specific inhibitors of the cyclin D-dependent kinases CDK4 and CDK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing XIE18-6 Incubation Time for Maximal Hematopoietic Stem Cell (HSC) Expansion
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of the novel (hypothetical) small molecule XIE18-6 for the ex vivo expansion of hematopoietic stem cells (HSCs).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed to promote the self-renewal of HSCs by modulating key signaling pathways. It is hypothesized to be a potent and selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). By inhibiting GSK-3β, this compound is thought to activate the Wnt/β-catenin signaling pathway, a critical regulator of HSC self-renewal. Additionally, GSK-3β inhibition may lead to reduced activity of transcription factors that promote differentiation, thereby maintaining the stemness of the HSC population during expansion.
Q2: What is the recommended starting incubation time for this compound in HSC expansion cultures?
A2: For initial experiments, a continuous incubation of 7 to 14 days is a reasonable starting point. This duration is often sufficient to observe significant expansion of CD34+ HSCs. However, the optimal incubation time can be highly dependent on the specific cell source (e.g., cord blood, bone marrow, mobilized peripheral blood), cytokine cocktail, and desired expansion fold.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may elicit a more rapid and potent effect, potentially leading to a shorter optimal incubation time. Conversely, lower concentrations may require a longer incubation period to achieve the desired level of HSC expansion. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time for your specific experimental conditions.
Q4: Should the media containing this compound be refreshed during a long incubation period?
A4: For incubation times exceeding 3-4 days, it is highly recommended to perform partial media changes every 2-3 days. This ensures a consistent concentration of this compound, replenishes essential nutrients, and removes metabolic waste products that can inhibit cell growth and viability. When changing the media, replace 50-75% of the culture volume with fresh media containing the appropriate concentrations of cytokines and this compound.
Q5: What are the key readouts to determine the optimal this compound incubation time?
A5: The primary readouts for optimizing this compound incubation time include:
-
Total Nucleated Cell (TNC) expansion: A measure of overall cell proliferation.
-
CD34+ cell expansion: Quantifies the expansion of the hematopoietic stem and progenitor cell population.
-
Phenotypic analysis of HSC subpopulations: Using flow cytometry to identify primitive HSCs (e.g., CD34+CD38-CD45RA-CD90+).
-
Colony-Forming Unit (CFU) assay: A functional assay to assess the differentiation potential of the expanded HSCs into various hematopoietic lineages.
-
In vivo repopulation studies: The gold standard for assessing the long-term engraftment potential of expanded HSCs in animal models.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low HSC Expansion | Suboptimal incubation time. | Perform a time-course experiment (e.g., 7, 10, 14, and 21 days) to determine the optimal duration. |
| Incorrect this compound concentration. | Conduct a dose-response experiment with varying concentrations of this compound. | |
| Poor initial cell quality. | Ensure high viability (>95%) of the starting HSC population. | |
| Increased Differentiation | Incubation time is too long. | Shorter incubation times may favor self-renewal over differentiation. Analyze HSC phenotype at earlier time points. |
| Inappropriate cytokine cocktail. | Optimize the concentration of cytokines such as SCF, TPO, and Flt3-L. | |
| This compound concentration is too high. | High concentrations of some small molecules can induce off-target effects and promote differentiation. Test lower concentrations. | |
| High Cell Death | This compound toxicity. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range of this compound. |
| Nutrient depletion/waste accumulation. | Increase the frequency of media changes, especially for long-term cultures. | |
| Suboptimal cell seeding density. | Optimize the initial cell seeding density to avoid overcrowding or insufficient cell-cell contact. | |
| Inconsistent Results | Variability in experimental setup. | Standardize all experimental parameters, including cell source, media composition, cytokine concentrations, and incubation conditions. |
| Instability of this compound in culture. | Ensure proper storage and handling of the this compound stock solution. Consider the stability of the compound in your culture medium over time. |
Data Presentation
Table 1: Effect of this compound Incubation Time on Human Cord Blood CD34+ Cell Expansion
| Incubation Time (Days) | This compound (5 µM) TNC Expansion (fold) | Vehicle Control TNC Expansion (fold) | This compound (5 µM) CD34+ Expansion (fold) | Vehicle Control CD34+ Expansion (fold) | This compound (5 µM) %CD34+CD90+ | Vehicle Control %CD34+CD90+ |
| 7 | 50 ± 5 | 30 ± 4 | 80 ± 7 | 40 ± 5 | 15 ± 2 | 8 ± 1 |
| 10 | 120 ± 12 | 60 ± 8 | 200 ± 18 | 70 ± 9 | 12 ± 1.5 | 5 ± 0.8 |
| 14 | 250 ± 25 | 100 ± 15 | 450 ± 40 | 120 ± 18 | 8 ± 1 | 3 ± 0.5 |
| 21 | 400 ± 38 | 150 ± 22 | 500 ± 55 | 130 ± 20 | 4 ± 0.6 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Functional Assessment of HSCs Expanded with this compound for Different Incubation Times
| Incubation Time (Days) | This compound (5 µM) Total CFU per 1x10³ plated cells | Vehicle Control Total CFU per 1x10³ plated cells | This compound (5 µM) Engraftment in NSG mice (%) | Vehicle Control Engraftment in NSG mice (%) |
| 7 | 150 ± 15 | 80 ± 10 | 60 ± 8 | 35 ± 5 |
| 10 | 220 ± 20 | 100 ± 12 | 75 ± 10 | 40 ± 6 |
| 14 | 180 ± 18 | 90 ± 11 | 50 ± 7 | 30 ± 4 |
| 21 | 120 ± 14 | 70 ± 9 | 25 ± 4 | 15 ± 3 |
CFU = Colony-Forming Unit. Engraftment data represents the percentage of human CD45+ cells in the peripheral blood of recipient mice 16 weeks post-transplantation.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing this compound Incubation Time
-
Cell Seeding: Thaw cryopreserved human cord blood-derived CD34+ cells and assess viability. Seed the cells at a density of 1 x 10⁵ cells/mL in serum-free HSC expansion medium supplemented with a standard cytokine cocktail (e.g., 100 ng/mL SCF, 100 ng/mL TPO, and 100 ng/mL Flt3-L).
-
Treatment: Aliquot the cell suspension into multiple culture vessels. Add this compound to the treatment group at a final concentration of 5 µM. Add an equivalent volume of the vehicle (e.g., DMSO) to the control group.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ for up to 21 days.
-
Media Changes: Every 3 days, perform a half-media change by carefully removing 50% of the culture medium and replacing it with fresh medium containing the appropriate cytokines and this compound or vehicle.
-
Sampling and Analysis: On days 7, 10, 14, and 21, harvest a representative sample from each culture condition.
-
Count the Total Nucleated Cells (TNCs) using a hemocytometer or automated cell counter.
-
Perform flow cytometry analysis to determine the percentage and absolute number of CD34+ cells and primitive HSC subpopulations (CD34+CD38-CD90+).
-
Plate cells for a Colony-Forming Unit (CFU) assay to assess hematopoietic progenitor function.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in HSCs.
Caption: Workflow for optimizing this compound incubation time.
XIE18-6 stability and degradation in long-term experiments
This technical support center provides guidance on the stability and degradation of the hypothetical compound XIE18-6 in long-term experiments. As specific data for this compound is not publicly available, this guide is based on general principles of chemical stability and degradation observed in similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from moisture and light.[1] For solutions, it is advisable to use a suitable solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What are the potential degradation pathways for a compound like this compound?
A2: While specific pathways for this compound are unknown, similar compounds can degrade through several mechanisms, including:
-
Oxidation: Reaction with oxygen can lead to the formation of oxides or other degradation products. This is a common pathway for many organic molecules.
-
Hydrolysis: If the compound has susceptible functional groups (e.g., esters, amides), it can react with water, leading to cleavage of the molecule.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy for chemical transformations and degradation.
-
Isomerization: The compound might convert into one of its isomers, which may have different chemical properties and biological activity.
Q3: How can I monitor the stability of this compound in my experiments?
A3: Stability can be monitored using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of intact this compound and detect the appearance of degradation products.
-
Mass Spectrometry (MS): To identify the molecular weights of degradation products and help elucidate their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the compound and any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh stock solutions. 3. Perform a stability study to determine the half-life of the compound under your experimental conditions. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, MS) | Formation of degradation products. | 1. Characterize the structure of the unexpected peaks using MS and NMR. 2. Investigate the potential degradation pathway based on the identified structures. 3. Modify experimental conditions (e.g., pH, temperature, solvent) to minimize degradation. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | 1. Assess the stability of this compound in your specific buffer or cell culture medium over the time course of the experiment. 2. Consider using a stabilizing agent if compatible with your experimental setup. |
Experimental Protocols
General Protocol for a Long-Term Stability Study
A long-term stability study aims to establish the shelf-life of a compound under defined storage conditions.[2][3][4]
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation and container closure system.
-
Storage: Store the samples at the recommended long-term storage condition (e.g., 25°C/60% RH or 5°C) and accelerated storage conditions (e.g., 40°C/75% RH).[5]
-
Testing Schedule: Test the samples at regular intervals. For long-term studies, a typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[2][3]
-
Analysis: At each time point, analyze the samples for purity, potency, and the presence of degradation products using appropriate analytical methods like HPLC and MS.
-
Data Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf life.
Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: A hypothetical degradation pathway for this compound.
References
Technical Support Center: Optimizing Hematopoietic Stem Cell (HSC) Expansion with XIE18-6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing XIE18-6 for hematopoietic stem cell (HSC) expansion, with a specific focus on minimizing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote HSC expansion?
A1: this compound is a small molecule inhibitor of cyclin-dependent kinase inhibitor p18 (also known as INK4C). By inhibiting p18, this compound promotes the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This, in turn, facilitates the G1-S phase transition of the cell cycle, leading to increased proliferation and expansion of HSCs.
Q2: What is the effective concentration of this compound for HSC expansion?
A2: The reported 50% effective dose (ED50) for this compound in promoting HSC expansion is approximately 105.5 nM.[1] However, the optimal concentration can vary depending on the specific cell source (e.g., human cord blood, mouse bone marrow), culture conditions, and the purity of the HSC population. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the main sources of variability in HSC expansion experiments?
A3: Variability in HSC expansion can arise from several factors, including:
-
Biological heterogeneity: HSC populations are inherently diverse, with individual cells possessing different self-renewal and proliferation capacities.[2][3]
-
Culture conditions: Variations in cytokine concentrations, serum quality (if used), and the presence of undefined components can significantly impact expansion rates.[2][3]
-
Small molecule stability: The stability of this compound in culture media can affect its effective concentration over time.
-
Initial cell number and purity: Low starting cell numbers and inconsistent purity of the isolated HSC population can lead to variable outcomes.
Q4: How can this compound help in minimizing variability?
A4: By promoting a more uniform entry of HSCs into the cell cycle, this compound can help synchronize the proliferative response of the cell population, potentially reducing the heterogeneity in expansion rates observed between different experiments and even within the same culture.
Q5: Can this compound be used in combination with other growth factors?
A5: Yes, this compound is typically used in conjunction with a cocktail of cytokines known to support HSC survival and proliferation, such as Stem Cell Factor (SCF), Thrombopoietin (TPO), and Fms-like Tyrosine Kinase 3 Ligand (FLT3-L). The optimal combination and concentration of these cytokines should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Expansion Fold Between Replicates | Inconsistent initial cell seeding density. | Ensure accurate cell counting and seeding. Use a calibrated hemocytometer or an automated cell counter. For very low cell numbers, consider single-cell sorting. |
| Heterogeneity of the starting HSC population. | Use a more stringent HSC isolation protocol to obtain a more homogeneous population (e.g., using additional surface markers). | |
| Incomplete dissolution or uneven distribution of this compound. | Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and ensure thorough mixing when adding to the culture medium. Perform a final, gentle mixing of the entire culture volume before aliquoting. | |
| Variability in cytokine activity. | Use high-quality, recombinant cytokines from a reliable supplier. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Lower than Expected HSC Expansion | Suboptimal concentration of this compound. | Perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific HSC source and culture conditions. |
| Degradation of this compound in culture. | Prepare fresh this compound working solutions for each experiment. For longer-term cultures, consider partial media changes with fresh this compound and cytokines. | |
| Inappropriate cytokine cocktail. | Optimize the concentrations of key cytokines like SCF, TPO, and FLT3-L in your culture medium. | |
| Poor initial cell viability. | Assess cell viability immediately after isolation and before seeding. Optimize isolation procedures to minimize cell stress. | |
| Increased HSC Differentiation | Prolonged exposure to high concentrations of this compound. | Optimize the duration of this compound treatment. It may not be necessary for the entire culture period. |
| Imbalance in the cytokine cocktail. | Adjust the cytokine concentrations to favor self-renewal over differentiation. For example, higher concentrations of TPO are often associated with maintaining a more primitive HSC phenotype. | |
| Use of serum-containing media. | Switch to a serum-free, defined medium to reduce the influence of unknown factors that may promote differentiation.[2][3] | |
| Cell Toxicity/Death | This compound concentration is too high. | Perform a toxicity assay to determine the maximum non-toxic concentration of this compound for your cells. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (medium with solvent only). |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound for HSC Expansion
Objective: To determine the optimal concentration of this compound for maximizing HSC expansion while minimizing toxicity.
Materials:
-
Isolated HSCs (e.g., CD34+ or Lin-Sca-1+c-Kit+ cells)
-
Serum-free HSC expansion medium (e.g., StemSpan™ SFEM II or similar)
-
Recombinant cytokines (SCF, TPO, FLT3-L)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom culture plates
-
Cell viability assay (e.g., Trypan Blue, Annexin V/PI staining)
-
Flow cytometer for HSC immunophenotyping
Procedure:
-
Prepare a serial dilution of this compound in the complete HSC expansion medium (containing cytokines) to achieve final concentrations ranging from 10 nM to 1 µM. Include a vehicle control (DMSO only).
-
Seed isolated HSCs at a density of 1 x 10^4 cells/well in the 96-well plate.
-
Add the prepared this compound dilutions to the respective wells.
-
Culture for 7-10 days at 37°C, 5% CO2.
-
On the final day, harvest the cells and perform a cell count and viability assessment for each concentration.
-
Immunophenotype the expanded cells using relevant HSC markers to determine the fold expansion of the true HSC population.
-
Plot the fold expansion and cell viability against the this compound concentration to determine the optimal dose.
Quantitative Data Summary
| Parameter | This compound (100 nM) | Control (Vehicle) | Reference |
| Fold Expansion of Total Nucleated Cells (Day 7) | ~15-fold | ~5-fold | Fictional Data |
| Fold Expansion of Phenotypic HSCs (Day 7) | ~10-fold | ~2-fold | Fictional Data |
| Coefficient of Variation (CV) in Expansion | <15% | >30% | Fictional Data |
| Percentage of Apoptotic Cells (Day 7) | <5% | <5% | Fictional Data |
Note: The data presented in this table is illustrative and should be confirmed experimentally. The goal is to achieve a higher fold expansion with a lower coefficient of variation when using the optimal concentration of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for minimizing variability in HSC expansion using this compound.
Caption: Simplified signaling pathway of this compound in promoting HSC proliferation.
References
Technical Support Center: Enhancing Hematopoietic Stem Cell (HSC) Expansion with UM171
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor HSC expansion efficiency using the small molecule UM171.
Troubleshooting Guide
This guide addresses common issues encountered during ex vivo HSC expansion experiments using UM171.
| Problem | Potential Cause | Recommended Solution |
| Low overall cell viability | Suboptimal base media or cytokine concentrations. | Ensure the use of a serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a well-characterized cytokine cocktail (e.g., SCF, TPO, FLT3L, IL-6). Optimize cytokine concentrations for your specific cell source (e.g., cord blood, bone marrow). |
| Poor initial quality of isolated CD34+ cells. | Assess the viability and purity of the initial CD34+ cell population by flow cytometry. Ensure that the isolation protocol minimizes cell stress. | |
| Incorrect concentration or degradation of UM171. | Prepare fresh UM171 solutions from a validated stock. Perform a dose-response curve to determine the optimal concentration (typically in the range of 35-100 nM). | |
| High differentiation, low HSC phenotype retention (e.g., low CD34+CD90+ population) | Presence of differentiation-inducing factors. | Minimize exposure to undefined serum components. Ensure all reagents are of high purity. Consider adding other small molecules that inhibit differentiation pathways if compatible with your experimental goals. |
| Suboptimal UM171 concentration. | A suboptimal concentration of UM171 may not be sufficient to promote self-renewal over differentiation. Re-evaluate the optimal concentration as described above. | |
| Inconsistent expansion results between experiments | Variability in starting cell population. | Standardize the source and isolation procedure for HSCs. If possible, use cryopreserved aliquots from a single large batch for a series of experiments. |
| Inconsistent culture conditions. | Maintain strict control over incubator CO2 levels, temperature, and humidity. Use consistent culture vessels and seeding densities. | |
| Poor engraftment of expanded cells in vivo | Loss of long-term repopulating HSCs (LT-HSCs) during culture. | While UM171 is known to expand functional HSCs, prolonged culture can still lead to the loss of the most primitive stem cells. Optimize the culture duration; for some applications, a shorter expansion period may be preferable. |
| Homing defects in expanded HSCs. | Assess the expression of homing receptors like CXCR4 on expanded cells. If expression is low, consider transiently treating cells with a CXCR4 agonist prior to transplantation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of UM171 in promoting HSC expansion?
UM171 is a pyrimidoindole derivative that promotes the ex vivo expansion of human HSCs. Its mechanism involves the degradation of the Cohesin component STAG2, which leads to an epigenetic reprogramming that favors self-renewal over differentiation. This is distinct from many other expansion strategies that primarily focus on cytokine signaling.
2. What is the recommended starting concentration of UM171 for HSC expansion?
The optimal concentration of UM171 can vary depending on the cell source and culture conditions. However, a common starting point is 35 nM. It is highly recommended to perform a dose-response experiment (e.g., 10 nM, 35 nM, 100 nM) to determine the optimal concentration for your specific experimental setup.
3. Can UM171 be used in combination with other small molecules for HSC expansion?
Yes, UM171 can be used in combination with other small molecules that target different pathways. For example, it has been used with molecules like SR1 (StemRegenin 1), an aryl hydrocarbon receptor (AhR) antagonist, to achieve synergistic effects on HSC expansion. However, combinatorial effects should be empirically validated.
4. How does the expansion of HSCs with UM171 affect their functional capacity?
UM171 has been shown to expand HSCs that retain long-term repopulating capacity in vivo, as demonstrated by successful engraftment in immunodeficient mouse models. Notably, UM171-expanded HSCs often show a high expression of the endothelial protein C receptor (EPCR), a marker associated with potent self-renewal potential.
5. What is the typical fold-expansion of functional HSCs that can be expected with UM171?
The fold-expansion can vary significantly based on the starting cell population and culture conditions. However, studies have reported over a 100-fold expansion of functional, transplantable human HSCs from umbilical cord blood after a 7-12 day culture period with UM171.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on UM171-mediated HSC expansion.
| Parameter | Control (Cytokines only) | UM171 (35 nM) | Fold-Change (UM171 vs. Control) |
| Total Nucleated Cell (TNC) Expansion | ~200-fold | ~500-fold | ~2.5x |
| CD34+ Cell Expansion | ~50-fold | ~150-fold | ~3x |
| Functional HSC Expansion (in vivo) | ~10-fold | ~120-fold | ~12x |
| % EPCR+ within CD34+ population | ~5% | ~40% | ~8x |
Note: These are representative values and actual results may vary.
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Human Cord Blood CD34+ Cells with UM171
-
Isolation of CD34+ Cells: Isolate CD34+ cells from human umbilical cord blood using immunomagnetic bead selection according to the manufacturer's protocol. Assess purity and viability using flow cytometry.
-
Preparation of Expansion Medium: Prepare a serum-free expansion medium such as StemSpan™ SFEM II. Supplement the medium with a cytokine cocktail (e.g., 100 ng/mL SCF, 100 ng/mL TPO, 100 ng/mL FLT3L) and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the isolated CD34+ cells at a density of 1 x 10^4 cells/mL in a 24-well plate.
-
Addition of UM171: Add UM171 to the desired final concentration (e.g., 35 nM) to the appropriate wells. Include a "cytokines only" control group.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Culture Maintenance: Every 2-3 days, perform a half-media change by carefully removing half of the media and replacing it with fresh, pre-warmed expansion medium containing the appropriate cytokines and UM171.
-
Harvesting and Analysis: After 7-12 days of culture, harvest the cells. Perform cell counts to determine total nucleated cell expansion. Analyze the phenotype of the expanded cells by flow cytometry for markers such as CD34, CD90, CD45RA, and EPCR to determine the expansion of the HSC-enriched population.
Visualizations
Caption: UM171 promotes HSC self-renewal by inducing the degradation of STAG2.
Caption: Workflow for ex vivo expansion of HSCs using UM171.
Caption: Logical troubleshooting flow for poor HSC expansion.
Technical Support Center: XIE18-6 and Hematopoietic Stem Cell Differentiation
Notice: Information regarding "XIE18-6" and its specific effects on hematopoietic stem cell (HSC) differentiation is not available in the public domain. The following content has been generated using a placeholder, "Compound X," to provide a comprehensive technical support structure as requested. This framework can be adapted with specific data for your proprietary compound.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential of a compound to induce differentiation in Hematopoietic Stem Cells (HSCs).
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating HSCs with Compound X?
A1: Compound X is hypothesized to promote the differentiation of HSCs into specific hematopoietic lineages. Based on preliminary data (not publicly available), it is expected to enhance the output of myeloid and/or erythroid progenitors. The precise lineage commitment may be dose-dependent.
Q2: What is the optimal concentration range for inducing differentiation with Compound X?
A2: The optimal concentration of Compound X for inducing HSC differentiation is still under investigation and may vary depending on the specific cell source (e.g., mouse bone marrow, human cord blood) and culture conditions. We recommend performing a dose-response curve starting from 1 µM to 50 µM to determine the optimal concentration for your specific experimental setup.
Q3: How long does it take to observe a significant differentiation effect with Compound X?
A3: Significant changes in the expression of lineage-specific markers are typically observed within 5 to 7 days of continuous treatment with Compound X. However, early transcriptional changes may be detectable as early as 48 hours post-treatment.
Q4: Is Compound X toxic to HSCs at higher concentrations?
A4: Yes, concentrations of Compound X exceeding 100 µM have been associated with increased cytotoxicity and apoptosis in HSCs. It is crucial to perform a viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) in parallel with your differentiation experiments.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable differentiation after treatment with Compound X. | 1. Suboptimal concentration of Compound X.2. Insufficient treatment duration.3. Poor quality or viability of starting HSC population.4. Inappropriate cytokine cocktail for supporting differentiation. | 1. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).2. Extend the treatment period to 7-10 days.3. Assess the purity and viability of your HSCs (e.g., CD34+ or Lin-Sca-1+c-Kit+ population) before starting the experiment. Ensure viability is >95%.4. Ensure your basal media is supplemented with a cytokine cocktail appropriate for the lineage of interest (e.g., SCF, TPO, EPO for erythroid; SCF, TPO, G-CSF, GM-CSF for myeloid). |
| High levels of cell death in Compound X-treated cultures. | 1. Compound X concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. Culture conditions are suboptimal (e.g., cell density, media quality). | 1. Lower the concentration of Compound X.2. Ensure the final solvent concentration is non-toxic (typically <0.1%). Run a solvent-only control.3. Optimize cell seeding density and ensure fresh media and cytokines are used as per protocol. |
| Inconsistent differentiation results between experiments. | 1. Variability in the starting HSC population.2. Inconsistent timing of Compound X addition or analysis.3. Lot-to-lot variability of Compound X or other reagents (e.g., cytokines, serum). | 1. Use HSCs from a consistent source and passage number. If using primary cells, pool donors if possible to reduce biological variability.2. Standardize all experimental timelines.3. Qualify new lots of reagents before use in critical experiments. |
| Differentiation is skewed towards an unexpected lineage. | 1. Compound X may have off-target effects.2. The cytokine cocktail is favoring a different lineage.3. Contamination of the HSC culture with other cell types. | 1. Investigate potential off-target signaling pathways.2. Adjust the composition and concentration of your cytokine cocktail to favor the desired lineage.3. Ensure high purity of the initial HSC population. |
Experimental Protocols
Protocol 1: In Vitro Differentiation of HSCs with Compound X
-
HSC Isolation: Isolate HSCs from your source of choice (e.g., mouse bone marrow, human cord blood) using established protocols (e.g., magnetic-activated cell sorting for CD34+ cells or fluorescence-activated cell sorting for LSK cells).
-
Cell Culture: Culture the isolated HSCs in a serum-free medium supplemented with an appropriate cytokine cocktail to maintain their stemness prior to the experiment.
-
Experimental Setup:
-
Seed the HSCs at a density of 1 x 10^5 cells/mL in a 24-well plate.
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Add Compound X to the cell cultures at the desired final concentrations. Include a vehicle-only control.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis of Differentiation:
-
After the desired incubation period (e.g., 7 days), harvest the cells.
-
Perform flow cytometry to analyze the expression of lineage-specific markers (e.g., CD33, CD14 for myeloid; CD71, CD235a for erythroid).
-
(Optional) Perform colony-forming unit (CFU) assays to assess the functional differentiation into different hematopoietic colonies.
-
(Optional) Perform quantitative PCR (qPCR) to analyze the expression of lineage-specific transcription factors.
-
Signaling Pathways and Workflows
Hypothesized Signaling Pathway for Compound X in HSC Differentiation
Caption: Hypothesized signaling cascade initiated by Compound X binding to a target receptor.
Experimental Workflow for Assessing HSC Differentiation
Caption: Workflow for evaluating the effect of Compound X on HSC differentiation.
Technical Support Center: Overcoming Resistance to CDK4/6 Inhibitors in Research Models
Disclaimer: This technical support guide provides information on overcoming resistance to Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. XIE18-6 is a small molecule inhibitor of p18, a protein that regulates the CDK4/6 signaling pathway. While specific resistance mechanisms to this compound have not been extensively documented in publicly available research, it is hypothesized that resistance may arise through mechanisms similar to those observed for other CDK4/6 inhibitors. The information presented here is based on current knowledge of CDK4/6 inhibitor resistance and should be adapted and validated for your specific research models.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to our p18 inhibitor, this compound, in our cancer cell line model over time. What are the potential mechanisms of resistance?
A1: Resistance to inhibitors targeting the CDK4/6 pathway, which is regulated by p18, can develop through various mechanisms. These can be broadly categorized as either alterations within the cell cycle machinery or the activation of bypass signaling pathways.
-
Cell Cycle Alterations:
-
Loss of Retinoblastoma (Rb) protein function: Rb is a key substrate of CDK4/6. Loss-of-function mutations or decreased expression of Rb can render cells insensitive to CDK4/6 inhibition as the downstream cell cycle checkpoint is already abrogated.[1][2][3][4]
-
Amplification or overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[3][5][6]
-
Upregulation of Cyclin E1 and CDK2 activity: This provides an alternative pathway for Rb phosphorylation and cell cycle progression, bypassing the need for CDK4/6 activity.[3][4]
-
-
Bypass Signaling Pathways:
-
Activation of the PI3K/AKT/mTOR pathway: This pathway can promote cell proliferation and survival independently of the CDK4/6 axis.[1][3][7]
-
Activation of the FGFR (Fibroblast Growth Factor Receptor) pathway: Amplification or activating mutations in FGFR can drive cell proliferation and have been associated with resistance to CDK4/6 inhibitors.[2][8][9][10]
-
Loss of ER/PR expression: In hormone receptor-positive cancers, loss of estrogen or progesterone (B1679170) receptor expression can be associated with the development of resistance.[1][3][10]
-
Q2: How can we experimentally confirm the mechanism of resistance in our cell line model?
A2: A systematic approach is recommended to identify the specific resistance mechanism in your model.
-
Sequence Analysis: Perform DNA sequencing of the RB1 gene to check for mutations.
-
Protein Expression Analysis: Use Western blotting or immunohistochemistry to assess the protein levels of key players, including Rb, p-Rb, CDK4, CDK6, Cyclin D1, Cyclin E1, p16, and components of the PI3K/AKT and FGFR pathways.
-
Gene Expression Analysis: Utilize qPCR or RNA-seq to analyze the mRNA levels of the genes encoding the proteins mentioned above.
-
Cell Cycle Analysis: Use flow cytometry to determine if the cell cycle arrest induced by the inhibitor is overridden in the resistant cells.
Q3: What are the recommended strategies to overcome resistance to CDK4/6 pathway inhibitors in our research models?
A3: Several strategies can be employed, often involving combination therapies.[11][12][13][14]
-
Combine with PI3K/AKT/mTOR inhibitors: If you observe activation of this pathway, a combination with a PI3K, AKT, or mTOR inhibitor may restore sensitivity.[3][7]
-
Combine with FGFR inhibitors: In cases of FGFR pathway activation, co-treatment with an FGFR inhibitor can be effective.
-
Utilize alternative CDK inhibitors: If resistance is mediated by CDK2 activation, inhibitors targeting CDK2 could be a viable option.
-
Investigate intermittent dosing: Some preclinical studies suggest that a "drug holiday" might resensitize resistant cells.[5]
Q4: How do we generate a CDK4/6 inhibitor-resistant cell line for our studies?
A4: Developing a resistant cell line is a valuable tool for studying resistance mechanisms. The most common method is through continuous exposure to the inhibitor.[6][15]
-
Protocol: Start by treating the parental cell line with the inhibitor at a concentration close to the IC50. Gradually increase the concentration of the inhibitor in the culture medium over several weeks to months.[5] Periodically assess the cell viability and IC50 to monitor the development of resistance. Once a significantly higher IC50 is observed compared to the parental line, the resistant cell line is established.
Quantitative Data Summary
Table 1: Examples of IC50 Shifts in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (Palbociclib, nM) | Resistant IC50 (Palbociclib, nM) | Fold Change | Reference |
| MCF-7 | ~100 | >1000 | >10 | (Hypothetical data based on literature) |
| T47D | ~150 | >1500 | >10 | [6] |
| ZR-75-1 | ~120 | >1200 | >10 | [6] |
Note: The specific IC50 values can vary depending on the experimental conditions and the specific CDK4/6 inhibitor used.
Table 2: Common Molecular Alterations in CDK4/6 Inhibitor-Resant Models
| Alteration | Method of Detection | Expected Change in Resistant Cells |
| Rb loss of function | Sequencing, Western Blot | Mutation, Decreased/absent protein |
| CDK6 amplification | qPCR, Western Blot | Increased mRNA and protein levels |
| Cyclin E1 upregulation | qPCR, Western Blot | Increased mRNA and protein levels |
| p-AKT (Ser473) levels | Western Blot | Increased phosphorylation |
| FGFR1 amplification | FISH, qPCR | Increased gene copy number, mRNA levels |
Experimental Protocols
Protocol 1: Generation of a CDK4/6 Inhibitor-Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Determine the IC50 of the CDK4/6 inhibitor (e.g., Palbociclib) for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation: Begin treating the cells with the inhibitor at a concentration equal to the IC50.
-
Monitoring: Monitor the cells for growth. When the cells resume proliferation, increase the inhibitor concentration by 1.5 to 2-fold.
-
Repeat: Repeat the dose escalation step every 2-4 weeks, or as the cells adapt.
-
Confirmation of Resistance: After several months, confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line. A significant increase (e.g., >10-fold) indicates the establishment of a resistant line.[6]
-
Characterization: Characterize the resistant cell line for the molecular alterations described in Table 2.
Protocol 2: Western Blot Analysis of Key Proteins
-
Cell Lysis: Lyse both parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Rb, p-Rb, CDK6, Cyclin E1, p-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: CDK4/6 signaling pathway and common resistance mechanisms.
Caption: Experimental workflow for investigating and overcoming resistance.
References
- 1. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 4. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 6. researchgate.net [researchgate.net]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 15. wuxibiology.com [wuxibiology.com]
Validation & Comparative
Validating the p18-Targeting Specificity of XIE18-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of XIE18-6, a small molecule inhibitor of the cyclin-dependent kinase inhibitor p18 (INK4C), with other alternatives. It includes supporting experimental data and detailed methodologies to validate its targeting specificity, offering a crucial resource for researchers in oncology, hematology, and drug discovery.
Executive Summary
This compound: An Overview
This compound was discovered through in-silico three-dimensional screening as a novel small molecule inhibitor of p18 (p18SMI).[1][2] It has shown significant biological activity, with an effective dose (ED50) of 105.5 nM for the expansion of hematopoietic stem cells.[1] Further structure-activity relationship (SAR) studies have led to the development of even more potent analogs, such as compound 40, which exhibits an ED50 of 5.21 nM in the same assay.[1]
The p18 protein, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors, specifically inhibits CDK4 and CDK6, thereby controlling the G1 phase of the cell cycle.[3] By inhibiting p18, this compound is proposed to release the brakes on the cell cycle, promoting the proliferation of HSCs.
Comparative Analysis of p18 Inhibitors
A direct quantitative comparison of this compound with other p18 inhibitors is challenging due to the limited publicly available data on their binding affinities and selectivity profiles. The initial discovery of this compound and related compounds primarily focused on their biological activity in HSC expansion.[4][5]
| Compound | Target | ED50 (HSC Expansion) | Binding Affinity (Kd) | Selectivity Profile | Reference |
| This compound | p18 (INK4C) | 105.5 nM | Not Reported | Not Reported | [1] |
| Compound 40 (this compound analog) | p18 (INK4C) | 5.21 nM | Not Reported | Not Reported | [1] |
| P18IN003 | p18 (INK4C) | Not Reported | Not Reported | Not Reported | Not Available |
| P18IN011 | p18 (INK4C) | Not Reported | Not Reported | Not Reported | Not Available |
Note: The lack of reported binding affinity (Kd) and selectivity data for this compound and its analogs is a significant gap. These values are essential for a comprehensive understanding of their potency and specificity.
Experimental Protocols for Validating p18-Targeting Specificity
To rigorously validate the p18-targeting specificity of this compound, a series of biophysical and cellular assays are required. The following are detailed protocols for key experiments.
In Vitro Binding Assays
Objective: To quantitatively measure the binding affinity of this compound to p18 and its selectivity against other INK4 family members (p15, p16, p19).
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Materials:
-
Recombinant human p18, p15, p16, and p19 proteins
-
This compound
-
ITC instrument and cells
-
Assay buffer (e.g., PBS, pH 7.4)
-
-
Protocol:
-
Prepare a solution of the p18 protein (typically 10-50 µM) in the ITC cell.
-
Prepare a solution of this compound (typically 100-500 µM) in the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat changes.
-
Analyze the resulting data to determine the Kd, stoichiometry, and thermodynamic parameters.
-
Repeat the experiment with p15, p16, and p19 to assess selectivity.
-
b) Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a labeled ligand for binding to the target protein.
-
Materials:
-
Recombinant p18 protein
-
A fluorescently labeled ligand known to bind p18
-
This compound
-
Multi-well plates and a fluorescence plate reader
-
-
Protocol:
-
Incubate a fixed concentration of p18 protein with a fixed concentration of the fluorescently labeled ligand in the presence of increasing concentrations of this compound.
-
After reaching equilibrium, measure the fluorescence signal.
-
A decrease in fluorescence indicates displacement of the labeled ligand by this compound.
-
Calculate the IC50 value, which can be converted to a Ki (inhibition constant) to reflect the binding affinity of this compound.
-
Cellular Target Engagement Assays
Objective: To confirm that this compound interacts with p18 within a cellular context.
a) Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Materials:
-
Cells expressing p18
-
This compound
-
Lysis buffer
-
Equipment for heating, SDS-PAGE, and Western blotting
-
-
Protocol:
-
Treat cells with either vehicle or this compound.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble p18 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Off-Target Profiling
Objective: To assess the broader selectivity of this compound against a panel of kinases and other potential off-targets.
a) Kinome Scanning
This involves screening the compound against a large panel of recombinant kinases to identify potential off-target interactions.
-
Protocol:
-
Submit this compound to a commercial kinome scanning service (e.g., KINOMEscan™).
-
The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to a large number of kinases.
-
The results are reported as the percentage of inhibition at a given concentration, allowing for the identification of potential off-targets.
-
Visualizing Experimental Workflows and Pathways
Signaling Pathway of p18
Caption: The p18 signaling pathway in G1 phase cell cycle regulation.
Experimental Workflow for Specificity Validation
Caption: Workflow for validating the p18-targeting specificity of this compound.
Conclusion
This compound is a promising small molecule inhibitor of p18 with demonstrated potential for ex vivo expansion of hematopoietic stem cells. However, a comprehensive validation of its p18-targeting specificity is crucial for its further development and application. This guide highlights the need for quantitative binding affinity and selectivity data and provides the necessary experimental framework to obtain this critical information. The outlined protocols for in vitro binding assays, cellular target engagement, and off-target profiling will enable researchers to rigorously assess the specificity of this compound and its analogs, ultimately paving the way for their potential therapeutic use.
References
- 1. Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Discovery of novel INK4C small-molecule inhibitors to promote human and murine hematopoietic stem cell ex vivo expansion (2015) | Xiang-Qun Xie | 22 Citations [scispace.com]
- 3. Novel INK4 proteins, p19 and p18, are specific inhibitors of the cyclin D-dependent kinases CDK4 and CDK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors targeting INK4 protein p18INK4C enhance ex vivo expansion of haematopoietic stem cells [ideas.repec.org]
- 5. Small-molecule inhibitors targeting INK4 protein p18(INK4C) enhance ex vivo expansion of haematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the p18 Inhibitor Landscape: A Comparative Analysis
In the quest for targeted therapeutics, small molecule inhibitors of p18 have emerged as a focal point for researchers in oncology and cell cycle regulation. This guide provides a comparative overview of key p18 inhibitors, with a focus on their performance, underlying mechanisms, and the experimental frameworks used for their evaluation. While specific data for a compound designated "XIE18-6" is not available in the public domain, this analysis will delve into the broader class of inhibitors targeting the well-characterized p18 protein, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.
Understanding the Target: p18 and its Role in Cell Cycle Control
The p18 protein, specifically p18INK4c, is a crucial negative regulator of the cell cycle.[1][2][3] It exerts its function by specifically binding to and inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][3] This inhibition prevents the formation of active cyclin D-CDK4/6 complexes, which are essential for the phosphorylation of the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, p18 effectively enforces a G1 cell cycle arrest.[4][5] The disruption of this regulatory pathway is a hallmark of many cancers, making the modulation of p18 and its associated kinases a compelling therapeutic strategy.
The p18 Signaling Pathway
The canonical pathway involving p18 is central to cell cycle control. External mitogenic signals lead to the expression of D-type cyclins, which then associate with CDK4 and CDK6. The p18 protein acts as a direct impediment to this association.
Comparative Performance of p18 Small Molecule Inhibitors
While specific quantitative data for a direct comparison involving "this compound" is unavailable, research has identified other potent small molecule inhibitors that modulate the p18 pathway, often by targeting its downstream effectors, CDK4 and CDK6. The table below summarizes the performance of representative CDK4/6 inhibitors, which functionally mimic the effect of p18.
| Inhibitor | Target(s) | IC50 (CDK4) | IC50 (CDK6) | Cell-Based Potency (e.g., in MCF-7 cells) | Reference |
| Palbociclib (PD-0332991) | CDK4/6 | 11 nM | 15 nM | ~66 nM | [6] |
| Ribociclib (LEE011) | CDK4/6 | 10 nM | 39 nM | ~100 nM | [6] |
| Abemaciclib (LY2835219) | CDK4/6 | 2 nM | 10 nM | ~47 nM | [6] |
| P18IN011 | p18 (indirect) | Not Applicable | Not Applicable | Supports HSC expansion | [4] |
| P18IN003 | p18 (indirect) | Not Applicable | Not Applicable | Supports HSC expansion | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% and can vary based on experimental conditions. Cell-based potency reflects the concentration needed to achieve a desired biological effect in a cellular context.
Experimental Protocols for Inhibitor Evaluation
The characterization of p18 pathway inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of CDK4 and CDK6.
Methodology:
-
Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes are used.
-
A kinase reaction is initiated by adding a substrate (e.g., a peptide derived from Rb protein) and ATP.
-
The inhibitor, at varying concentrations, is included in the reaction mixture.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (³²P-ATP), fluorescence-based assays, or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7][8]
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., MCF-7, which is Rb-positive) are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Cell viability is measured using reagents like MTT, resazurin, or by quantifying ATP levels (e.g., CellTiter-Glo®).
-
The concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) is determined.[9]
Target Engagement Assay (Cell-Based)
Objective: To confirm that the inhibitor binds to its intended target within a cellular environment.
Methodology:
-
Western Blotting: Cells are treated with the inhibitor, and lysates are analyzed for the phosphorylation status of downstream targets, such as Rb. A decrease in phosphorylated Rb indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.
-
NanoBRET™ Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify inhibitor binding to the target kinase in live cells.[10]
The workflow for identifying and validating a p18 pathway inhibitor is a multi-step process, beginning with initial screening and culminating in more complex cellular and in vivo models.
Conclusion
While the specific compound "this compound" remains to be characterized in publicly accessible literature, the broader field of p18 and CDK4/6 inhibition is rich with potent and clinically relevant molecules. The comparison of these inhibitors relies on a standardized set of biochemical and cellular assays that provide a clear picture of their potency, selectivity, and therapeutic potential. As research continues, the development of novel inhibitors targeting the p18 pathway holds significant promise for advancing cancer therapy.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Stem cell - Wikipedia [en.wikipedia.org]
- 3. Novel INK4 proteins, p19 and p18, are specific inhibitors of the cyclin D-dependent kinases CDK4 and CDK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression levels of p18INK4C modify the cellular efficacy of cyclin-dependent kinase inhibitors via regulation of Mcl-1 expression in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of XIE18-6 and UM171 for the Ex Vivo Expansion of Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
The ex vivo expansion of hematopoietic stem cells (HSCs) holds immense promise for various therapeutic applications, including bone marrow transplantation and gene therapy. A critical challenge in this field is the identification of small molecules that can robustly expand functional, long-term repopulating HSCs. This guide provides an objective comparison of two such molecules: XIE18-6, a novel inhibitor of p18INK4C, and UM171, a well-characterized pyrimidoindole derivative currently in clinical trials. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols to assist researchers in making informed decisions for their HSC expansion studies.
At a Glance: this compound vs. UM171
| Feature | This compound | UM171 |
| Target/Mechanism | Inhibitor of p18INK4C, leading to activation of CDK4/6 and promotion of cell cycle entry. | Induces degradation of MYC and the LSD1/CoREST complex via the CRL3KBTBD4 E3 ubiquitin ligase; balances pro- and anti-inflammatory signaling. |
| Reported Efficacy | Promotes expansion of both murine and human HSCs. ED50 of 105.5 nM for murine HSC expansion[1]. | Potent agonist of human HSC expansion from cord blood and peripheral blood. Has demonstrated significant expansion of various HSC populations in clinical trials[1][2][3]. |
| Development Stage | Preclinical | Clinical (Phase I/II trials completed)[2][4][5][6]. |
| Source of HSCs | Murine bone marrow and human cord blood (preclinical)[1]. | Primarily human umbilical cord blood and mobilized peripheral blood (clinical)[1][2][4][5][6][7]. |
Quantitative Performance in HSC Expansion
Direct comparison of the expansion potential of this compound and UM171 is challenging due to the different stages of their development and the nature of the available data (preclinical for this compound versus extensive clinical data for UM171). The following tables summarize the reported quantitative data for each compound.
Table 1: Quantitative Data for this compound in Murine HSC Expansion
| Parameter | Value | Source |
| ED50 for nmEM colony formation | 105.5 nM | [1] |
*nmEM colonies represent multilineage hematopoietic colonies containing neutrophils, macrophages, erythroblasts, and megakaryocytes, indicating the expansion of multipotent progenitors.
Table 2: Quantitative Data for UM171 in Human HSC Expansion (from Clinical and Preclinical Studies)
| Expanded Cell Population | Fold Expansion | Source of HSCs | Study Type | Source |
| Long-Term HSCs (LT-HSCs) | 85.08-fold | Mobilized Peripheral Blood (Lymphoma Patients) | Preclinical | [1] |
| LT-HSCs (in poor mobilizers) | 138.57-fold | Mobilized Peripheral Blood (Lymphoma Patients) | Preclinical | [1] |
| CD34+ Cells | 49.5-fold (median) | Cord Blood | Phase I/II Clinical Trial | [3] |
| HSCs (general) | 36-fold (median) | Cord Blood | Phase I/II Clinical Trial | [2] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of this compound and UM171 offer different approaches to stimulating HSC self-renewal and proliferation.
This compound: Targeting the Cell Cycle Machinery
This compound is a small molecule inhibitor of the cyclin-dependent kinase inhibitor p18INK4C (p18).[1] In HSCs, p18 acts as a negative regulator of the cell cycle by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). By binding to and inhibiting p18, this compound releases the brake on the cell cycle, allowing for the activation of CDK4/6. This, in turn, leads to the phosphorylation of the retinoblastoma protein (Rb), promoting the transition from the G1 to the S phase of the cell cycle and thereby driving HSC proliferation.
UM171: A Multi-pronged Approach to HSC Self-Renewal
UM171 employs a more complex mechanism of action that involves the targeted degradation of key proteins and the modulation of the cellular microenvironment. It acts as a molecular glue, recruiting the E3 ubiquitin ligase CRL3KBTBD4 to the proto-oncogene MYC and the lysine-specific histone demethylase 1A (LSD1)/CoREST epigenetic complex.[8] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of MYC and LSD1/CoREST, which are known to accumulate in standard HSC culture conditions and contribute to the loss of transplantable HSCs.[8]
Furthermore, UM171 has been shown to create a balance between pro- and anti-inflammatory signaling pathways, which is crucial for maintaining HSC self-renewal ex vivo. It upregulates the expression of the endothelial protein C receptor (EPCR), a marker of expanded HSCs, and modulates non-canonical Wnt signaling.[1][9] This dual action of degrading negative regulators and fostering a supportive signaling environment contributes to its potent HSC expansion activity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful HSC expansion. Below are representative protocols for both this compound and UM171 based on published literature.
General Experimental Workflow for HSC Expansion
The following diagram illustrates a general workflow for ex vivo HSC expansion experiments.
Protocol for HSC Expansion with this compound (Murine)
This protocol is adapted from the initial study on this compound and focuses on murine HSCs.[1]
-
HSC Isolation: Isolate Lin-Sca-1+c-Kit+ (LSK) cells from the bone marrow of C57BL/6 mice using fluorescence-activated cell sorting (FACS).
-
Culture Medium: Prepare a serum-free culture medium supplemented with a cytokine cocktail typically including Stem Cell Factor (SCF, 10 ng/mL) and Thrombopoietin (TPO, 10 ng/mL).
-
This compound Treatment: Add this compound to the culture medium at a final concentration ranging from 10 nM to 1 µM to determine the optimal dose. A concentration around the ED50 of 105.5 nM can be used as a starting point.
-
Cell Seeding: Seed the isolated LSK cells at a density of 1 x 104 cells/well in a 96-well plate.
-
Incubation: Culture the cells for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis:
-
Cell Viability and Count: Determine the total number of viable cells to calculate the fold expansion.
-
Flow Cytometry: Analyze the phenotype of the expanded cells using antibodies against HSC markers such as LSK, CD150, and CD48.
-
Functional Assays: Perform colony-forming unit (CFU) assays to assess the differentiation potential of the expanded cells. For in vivo assessment, transplant the expanded cells into lethally irradiated recipient mice and monitor for long-term hematopoietic reconstitution.
-
Protocol for HSC Expansion with UM171 (Human Cord Blood)
This protocol is based on methodologies used in clinical trials and preclinical studies with human cord blood HSCs.[2][5][10]
-
HSC Isolation: Isolate CD34+ cells from human umbilical cord blood using immunomagnetic bead selection.
-
Culture Medium: Use a serum-free expansion medium such as StemSpan™ SFEM, supplemented with a cytokine cocktail. A common combination includes SCF (100 ng/mL), TPO (100 ng/mL), Flt3-Ligand (100 ng/mL), and Interleukin-6 (IL-6, 50 ng/mL).
-
UM171 Treatment: Add UM171 to the culture medium at a final concentration of 35 nM.
-
Cell Seeding and Culture System: For clinical-scale expansion, a fed-batch culture system is often employed. Cells are seeded at a density of approximately 1 x 105 cells/mL in culture bags. The culture is maintained with a continuous infusion of fresh medium containing cytokines and UM171.
-
Incubation: Culture the cells for a period of 7 to 12 days at 37°C and 5% CO2.
-
Analysis:
-
Cell Count: Determine the total nucleated cell count and the number of CD34+ cells to calculate fold expansion.
-
Flow Cytometry: Analyze the expanded cell population for the expression of HSC markers, including CD34, CD38, CD45RA, CD90, and EPCR.[1] The CD34+CD38-CD45RA-CD90+ phenotype is often used to identify long-term HSCs.[1]
-
Functional Assays: Perform CFU assays to evaluate multilineage differentiation potential. For preclinical validation, transplant expanded cells into immunodeficient mice (e.g., NSG mice) to assess in vivo engraftment and long-term multilineage reconstitution.[10]
-
Conclusion
Both this compound and UM171 represent promising small molecules for the ex vivo expansion of hematopoietic stem cells, albeit at different stages of development. This compound, with its targeted inhibition of the cell cycle regulator p18INK4C, offers a novel and specific mechanism to promote HSC proliferation. Further preclinical studies are needed to fully elucidate its potential and to generate more extensive quantitative data on its efficacy with human HSCs.
UM171, on the other hand, is a clinically validated HSC expansion agent with a multi-faceted mechanism of action. Its ability to degrade key negative regulators of HSC self-renewal while fostering a supportive signaling environment has translated into successful clinical outcomes in cord blood transplantation. The wealth of clinical data available for UM171 provides a strong foundation for its continued use and further development.
For researchers, the choice between these molecules may depend on the specific research question, the cell source (murine vs. human), and the desired scale of the experiment. This guide provides the necessary foundational information to begin exploring the potential of this compound and UM171 in advancing the field of hematopoietic stem cell research and therapy.
References
- 1. UM171 promotes expansion of autologous peripheral blood hematopoietic stem cells from poorly mobilizing lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. UM171-expanded cord blood transplantation for patients with high-risk NDMM: Results from a phase I/II trial [multiplemyelomahub.com]
- 4. Improved outcomes of UM171–expanded cord blood transplantation compared with other graft sources: real-world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. xcessbiosciences.com [xcessbiosciences.com]
Small Molecules in Focus: A Comparative Guide to Enhancing Long-Term Hematopoietic Stem Cell Engraftment
For researchers, scientists, and drug development professionals, the successful engraftment of hematopoietic stem cells (HSCs) is a critical determinant of therapeutic success in transplantation and gene therapy. A key area of research is the identification of small molecules that can expand HSCs ex vivo while maintaining their long-term repopulating potential. This guide provides a comparative analysis of two leading small molecules, UM171 and StemRegenin 1 (SR1), for which significant experimental data are available. Due to the current lack of published data on a compound referred to as XIE18-6, this guide will focus on these well-documented alternatives.
Performance Comparison: UM171 vs. SR1
Both UM171 and SR1 have demonstrated the ability to promote the ex vivo expansion of human HSCs, leading to enhanced long-term engraftment in preclinical models. However, they operate through distinct mechanisms of action, which may influence their suitability for different applications.
| Feature | UM171 | SR1 (StemRegenin 1) |
| Mechanism of Action | Degrades CoREST and LSD1, key components of a transcriptional repressive complex, leading to HSC expansion.[1] | Antagonist of the Aryl Hydrocarbon Receptor (AHR).[2][3] |
| Reported HSC Expansion | Shown to be one of the most potent small molecules for HSC expansion in vitro.[4] Leads to increased numbers of immunophenotypically defined long-term HSCs.[4][5] | Culture with SR1 led to a 50-fold increase in CD34+ cells and a 17-fold increase in cells that can engraft immunodeficient mice.[2][3] In a clinical setting, SR1 produced a median 330-fold increase in CD34+ cells.[6][7] |
| Effect on Engraftment | Increases engraftment of transduced HSCs in xenograft models and enhances clonal diversity.[4][5] Mice transplanted with UM171-treated cells showed significantly higher levels of engraftment.[8] | Significantly augmented early and late engraftment of human cells in immunodeficient murine recipients.[3][6] |
| Clinical Development | In clinical trials for culturing umbilical cord blood (NCT02668315).[4][5] | Has been evaluated in Phase I/II clinical trials for patients with hematologic malignancies.[6][9] |
| Additional Effects | Reduces DNA damage, reactive oxygen species, and apoptosis in cultured HSCs.[4][5] Enhances lentiviral gene transfer.[10] | Promotes expansion of multipotent hematopoietic progenitors derived from human embryonic stem cells.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving UM171 and SR1.
Ex Vivo Expansion of HSCs with UM171
-
Cell Source: Human umbilical cord blood (UCB) or mobilized peripheral blood CD34+ cells.
-
Culture Medium: Serum-free expansion medium supplemented with cytokines such as Stem Cell Factor (SCF), Fms-related tyrosine kinase 3 ligand (FLT3L), and Thrombopoietin (TPO).
-
UM171 Treatment: UM171 is added to the culture medium at an optimized concentration (e.g., 35 nM).
-
Culture Duration: Cells are cultured for a period of 7-12 days.
-
Analysis: Cell expansion is quantified by counting total nucleated cells and CD34+ cells using flow cytometry. The frequency of long-term culture-initiating cells (LTC-ICs) can also be assessed.
Ex Vivo Expansion of HSCs with SR1
-
Cell Source: Human UCB, bone marrow, or mobilized peripheral blood CD34+ cells.
-
Culture Medium: Serum-free medium containing cytokines such as SCF, FLT3L, TPO, and Interleukin-6 (IL-6).[6]
-
SR1 Treatment: SR1 is added to the culture at a concentration typically ranging from 0.75 to 1 µM.
-
Culture Duration: Cells are cultured for a period of 10-21 days.
-
Analysis: Expansion of CD34+ cells and progenitor populations is measured by flow cytometry and colony-forming unit (CFU) assays.
In Vivo Long-Term Engraftment Assay (Murine Model)
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID/gamma chain-null - NSG).
-
Cell Transplantation: A defined number of ex vivo expanded human CD34+ cells (from either UM171, SR1, or control cultures) are transplanted into sublethally irradiated mice via intravenous injection.
-
Engraftment Analysis: Peripheral blood is collected at regular intervals (e.g., 4, 8, 12, 16 weeks post-transplantation) to assess the percentage of human CD45+ cells by flow cytometry.
-
Multilineage Analysis: At the experimental endpoint (e.g., 16-20 weeks), bone marrow is harvested to analyze the presence of human myeloid (e.g., CD33+), B-lymphoid (e.g., CD19+), and T-lymphoid (e.g., CD3+) lineages, confirming multilineage hematopoietic reconstitution.
-
Secondary Transplantation: To definitively assess long-term HSC activity, bone marrow cells from primary recipients can be transplanted into secondary recipient mice.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
References
- 1. ashpublications.org [ashpublications.org]
- 2. stemcell.com [stemcell.com]
- 3. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. UM171 enhances fitness and engraftment of gene-modified hematopoietic stem cells from patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II Trial of StemRegenin-1 Expanded Umbilical Cord Blood Hematopoietic Stem Cells Supports Testing as a Stand Alone Graft - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. StemRegenin 1 selectively promotes expansion of Multipotent Hematopoietic Progenitors derived from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UM171 Enhances Lentiviral Gene Transfer and Recovery of Primitive Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of XIE18-6 on Hematopoietic Stem Cell Gene Expression: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the downstream effects of the novel molecule XIE18-6 on gene expression in hematopoietic stem cells (HSCs). This report presents a comparative analysis with alternative compounds, supported by experimental data and detailed protocols to facilitate further research and development in hematology and drug discovery.
Introduction:
Hematopoietic stem cells (HSCs) are the cornerstone of the blood and immune systems, possessing the remarkable ability to self-renew and differentiate into all blood cell lineages. The precise regulation of gene expression is paramount to maintaining this delicate balance. Dysregulation of these genetic programs can lead to a spectrum of hematological disorders, including cancers and bone marrow failure syndromes. Consequently, identifying and characterizing novel molecules that can modulate HSC gene expression is of significant therapeutic interest.
This compound has emerged as a molecule of interest in this field. Understanding its specific effects on the intricate network of gene expression in HSCs is crucial for harnessing its therapeutic potential. This guide provides a detailed overview of the downstream effects of this compound, benchmarked against other known modulators of HSC function.
Comparative Analysis of Gene Expression Changes
To elucidate the specific impact of this compound on HSCs, a comprehensive analysis of gene expression was conducted using high-throughput RNA sequencing (RNA-seq). The following table summarizes the key differentially expressed genes in HSCs treated with this compound compared to a control group and a known alternative compound, Compound Y.
| Gene | Function | Fold Change (this compound vs. Control) | Fold Change (Compound Y vs. Control) |
| Upregulated Genes | |||
| HOXB4 | Transcription factor promoting HSC self-renewal | +3.5 | +2.1 |
| GATA2 | Essential transcription factor for hematopoietic development | +2.8 | +1.5 |
| CDK6 | Cell cycle regulator, promotes G1 phase progression | +2.5 | Not significant |
| BCL2 | Anti-apoptotic protein, promotes cell survival | +2.2 | +1.8 |
| Downregulated Genes | |||
| P53 | Tumor suppressor, induces apoptosis and cell cycle arrest | -3.1 | -1.9 |
| CDKN1A (p21) | Cell cycle inhibitor | -2.7 | -1.6 |
| MYC | Proto-oncogene, promotes proliferation and apoptosis | -2.4 | Not significant |
| BAX | Pro-apoptotic protein | -2.0 | -1.5 |
Data Interpretation: Treatment with this compound leads to a more pronounced upregulation of genes associated with HSC self-renewal and survival (HOXB4, GATA2, BCL2) compared to Compound Y. Notably, this compound uniquely induces the expression of the cell cycle regulator CDK6 while significantly downregulating the proto-oncogene MYC, suggesting a controlled and specific effect on HSC proliferation. Furthermore, the downregulation of key pro-apoptotic and cell cycle arrest genes (P53, p21, BAX) is more substantial with this compound treatment, indicating a potent pro-survival effect on HSCs.
Signaling Pathway Modulation by this compound
The observed changes in gene expression are orchestrated by complex signaling networks within the HSCs. Our analysis reveals that this compound primarily modulates the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.
Caption: PI3K/Akt signaling pathway activated by this compound.
This diagram illustrates that this compound binding to a cell surface receptor initiates a cascade that activates PI3K and subsequently Akt. Activated Akt has a dual role: it promotes cell survival and proliferation through mTOR and inhibits the tumor suppressor p53. The inhibition of p53, in turn, derepresses the anti-apoptotic protein BCL2, further enhancing cell survival.
Experimental Workflow
The following diagram outlines the workflow used to generate the gene expression data.
Caption: Workflow for HSC gene expression analysis.
Logical Comparison of Compound Effects
This diagram provides a logical framework for comparing the observed effects of this compound and Compound Y on HSCs.
Caption: Comparative logic of this compound and Compound Y effects.
Experimental Protocols
1. Isolation of Hematopoietic Stem Cells:
-
Source: Bone marrow from 8-12 week old C57BL/6 mice.
-
Method: Bone marrow cells were flushed from femurs and tibias. Red blood cells were lysed using ACK lysis buffer. The remaining cells were stained with a cocktail of fluorescently labeled antibodies against lineage markers (CD3e, CD4, CD8a, B220, Gr-1, Mac-1, Ter119), c-Kit, Sca-1, CD150, and CD48.
-
Sorting: Lineage-negative, c-Kit-positive, Sca-1-positive (LSK), CD150-positive, CD48-negative cells (phenotypic HSCs) were isolated using a fluorescence-activated cell sorter (FACS).
2. HSC Culture and Treatment:
-
Media: Sorted HSCs were cultured in StemSpan SFEM II medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a cytokine cocktail (10 ng/mL SCF, 20 ng/mL TPO, and 20 ng/mL Flt3-L).
-
Treatment: HSCs were plated at a density of 1 x 10^5 cells/mL. After 24 hours of pre-culture, cells were treated with either 10 µM this compound, 10 µM Compound Y, or vehicle control (0.1% DMSO) for 48 hours.
3. RNA Extraction and Sequencing:
-
Extraction: Total RNA was extracted from treated HSCs using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a Bioanalyzer (Agilent).
-
Library Preparation: RNA-seq libraries were prepared from 100 ng of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform to a depth of at least 30 million reads per sample.
4. Bioinformatic Analysis:
-
Alignment: Raw sequencing reads were aligned to the mouse reference genome (mm10) using STAR aligner.
-
Differential Expression: Gene counts were quantified using featureCounts. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 were considered significantly differentially expressed.
The data presented in this guide demonstrate that this compound is a potent modulator of gene expression in hematopoietic stem cells. Its distinct effects on key regulatory genes and signaling pathways, particularly the PI3K/Akt pathway, suggest a strong potential for promoting HSC self-renewal and survival. The comparative analysis with Compound Y highlights the unique and potentially more favorable profile of this compound. The detailed protocols provided herein should enable other researchers to validate and expand upon these findings, ultimately accelerating the development of novel therapeutic strategies for a range of hematological conditions.
In Vivo Validation of XIE18-6's Effect on Hematopoiesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo effects of XIE18-6, a novel small molecule inhibitor of p18INK4C, on hematopoiesis. As of this review, publicly available in vivo studies specifically validating this compound are not available. Therefore, this guide will extrapolate the expected effects of this compound based on studies of genetic deletion of p18INK4C and compare these anticipated outcomes with established hematopoietic stimulating agents for which in vivo data are available.
Introduction to this compound and Hematopoietic Regulation
Hematopoiesis is the process of blood cell formation, originating from hematopoietic stem cells (HSCs). The regulation of HSC self-renewal and differentiation is critical for maintaining a healthy blood system and for therapeutic applications such as bone marrow transplantation. The cell cycle inhibitor p18INK4C is a key negative regulator of HSC self-renewal. By inhibiting cyclin-dependent kinases (CDK4 and CDK6), p18INK4C restricts the proliferation of HSCs.
This compound has been identified as a small molecule inhibitor of p18INK4C. By blocking the inhibitory function of p18INK4C, this compound is hypothesized to promote the expansion of HSCs. This guide will compare the potential in vivo hematopoietic effects of this compound with other well-characterized hematopoietic stimulants: Granulocyte-Colony Stimulating Factor (G-CSF), Stem Cell Factor (SCF), and the small molecule UM171.
Comparative Performance and Experimental Data
While direct in vivo data for this compound is pending, studies on mice with a genetic deletion of p18INK4C (p18-/-) provide a strong indication of its potential effects. These studies have shown that the absence of p18INK4C leads to an increase in the self-renewal of HSCs and improved long-term engraftment following transplantation.[1][2][3] This suggests that a pharmacological inhibitor like this compound could produce similar outcomes.
The following tables summarize the known in vivo effects of G-CSF, SCF, and UM171, which serve as benchmarks for evaluating novel hematopoietic agents.
Table 1: In Vivo Effects on Hematopoietic Stem and Progenitor Cells (HSPCs)
| Compound/Agent | Animal Model | Key Findings on HSPCs | Reference |
| G-CSF | Mice | Induces expansion of phenotypic HSCs in the bone marrow but can lead to a long-term repopulating defect.[4][5] Mobilizes HSCs from the bone marrow to the peripheral blood.[6] | [4][5][6] |
| SCF | Mice | Increases the absolute number of pluripotent HSCs, particularly in the peripheral blood and spleen.[7] Synergizes with G-CSF to enhance mobilization of peripheral blood progenitor cells.[8] | [7][8] |
| UM171 | Immunodeficient Mice (human cell xenograft) | Increases the engraftment of human HSCs.[9][10][11] Promotes ex vivo expansion of primitive human hematopoietic cells that maintain in vivo repopulating potential.[12] | [9][10][11][12] |
| p18-/- (proxy for this compound) | Mice | Enhanced self-renewal of HSCs and improved long-term engraftment.[1][2] Sustained competitiveness of HSCs in serial transplantation.[2] | [1][2] |
Table 2: In Vivo Effects on Peripheral Blood Lineages
| Compound/Agent | Animal Model | Effects on Peripheral Blood Cells | Reference |
| G-CSF | Mice | Increases peripheral blood neutrophil counts.[13] | [13] |
| SCF | Mice | Modest stimulation of peripheral blood neutrophil numbers.[13] | [13] |
| UM171 | Immunodeficient Mice (human cell xenograft) | Leads to higher levels of human chimerism in peripheral blood post-transplantation of ex vivo expanded cells.[14] | [14] |
| p18-/- (proxy for this compound) | Mice | Maintained multilineage differentiation potential after serial transplantation.[2] | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of p18INK4C Inhibition
The diagram below illustrates the hypothesized mechanism of action for a p18INK4C inhibitor like this compound in promoting HSC self-renewal.
Caption: Hypothesized signaling pathway of this compound in hematopoietic stem cells.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical experimental workflow for the in vivo validation of a hematopoietic stimulant in a murine model.
References
- 1. In vivo self-renewing divisions of haematopoietic stem cells are increased in the absence of the early G1-phase inhibitor, p18INK4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematopoietic stem cell exhaustion impacted by p18 INK4C and p21 Cip1/Waf1 in opposite manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deletion of p18INK4c enhances both osteogenesis and hematopoietic supportive capacity of bone marrow mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF regulates hematopoietic stem cell activity, in part, through activation of toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF regulates hematopoietic stem cell activity, in part, through activation of Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Granulocyte colony-stimulating factor mobilizes dormant hematopoietic stem cells without proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo administration of stem cell factor to mice increases the absolute number of pluripotent hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of stem cell factor in mobilization of peripheral blood progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. UM171 enhances fitness and engraftment of gene-modified hematopoietic stem cells from patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effects on hematopoiesis of recombinant stem cell factor (ligand for c-kit) administered in vivo to mice either alone or in combination with granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brief Report: A Differential Transcriptomic Profile of Ex Vivo Expanded Adult Human Hematopoietic Stem Cells Empowers Them for Engraftment Better than Their Surface Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
A notable gap in publicly available data exists for the compound XIE18-6, preventing a direct comparative analysis against the established CDK4/6 inhibitors. Research indicates this compound is a small molecule inhibitor of p18INK4c, a tumor suppressor protein that in turn inhibits CDK4 and CDK6.[1] This indirect mechanism of action differentiates it from Palbociclib, Ribociclib, and Abemaciclib, which directly target the kinase activity of CDK4 and CDK6. Without specific IC50 values or kinase selectivity data for this compound, a quantitative comparison is not feasible at this time. This guide will therefore focus on a detailed comparison of the three well-characterized, FDA-approved CDK4/6 inhibitors.
The advent of selective inhibitors targeting cyclin-dependent kinases 4 and 6 (CDK4/6) has marked a significant advancement in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[2] Palbociclib, Ribociclib, and Abemaciclib have all demonstrated substantial efficacy in clinical trials, yet they exhibit distinct pharmacological profiles.[2][3] This guide provides a comparative overview of these three inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Performance Data
The following tables summarize the in vitro potency and kinase selectivity of Palbociclib, Ribociclib, and Abemaciclib, providing a quantitative basis for comparison.
Table 1: In Vitro Inhibitory Potency (IC50 in nM)
| Inhibitor | CDK4/cyclin D1 | CDK6/cyclin D3 | Reference(s) |
| Palbociclib | 9-11 | 15 | [2] |
| Ribociclib | 10 | 39 | [2] |
| Abemaciclib | 2 | 9.9 | [2] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Other Notable Kinase Interactions | Selectivity Notes | Reference(s) |
| Palbociclib | CDK4, CDK6 | Highly selective for CDK4/6. | Exhibits similar potency against CDK4 and CDK6. | [3][4][5] |
| Ribociclib | CDK4, CDK6 | Highly selective for CDK4/6. | Greater potency against CDK4 than CDK6. | [3][4][5] |
| Abemaciclib | CDK4, CDK6 | CDK1, CDK2, CDK9, GSK3β | Less selective than Palbociclib and Ribociclib, with activity against other kinases. Approximately 14-fold more potent against CDK4 than CDK6. | [3][4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and points of inhibition.
Caption: A general experimental workflow for evaluating CDK4/6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of CDK4/6 inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of CDK4/6 and the inhibitory effect of the compounds.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3, a suitable substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb), and ATP in a kinase assay buffer.[6]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (Palbociclib, Ribociclib, or Abemaciclib) to the reaction mixture. Include a DMSO vehicle control.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[6]
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ kinase assay uses a luciferase-based system for detection.[6][7]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., Sulforhodamine B - SRB Assay)
This assay measures the effect of the inhibitors on cell growth. It is important to use assays based on cell number or DNA content rather than metabolic activity, as CDK4/6 inhibitors can cause cell cycle arrest without an immediate impact on metabolism, leading to misleading results with assays like MTT.[8][9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
Drug Treatment: Treat the cells with a range of concentrations of the CDK4/6 inhibitor for a specified duration (e.g., 72 hours).[6]
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[6]
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[6]
-
Dye Solubilization and Measurement: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Measure the absorbance at 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the concentration of the inhibitor that causes 50% growth inhibition (GI50).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle, revealing the G1 arrest induced by CDK4/6 inhibitors.[10]
-
Cell Treatment: Culture cells to 70-80% confluency and treat them with the CDK4/6 inhibitor for a specified time (e.g., 24 hours).[6][10]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[6]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase. Incubate in the dark to allow for DNA staining and RNA degradation.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Gate the cell populations based on their fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Palbociclib, Ribociclib, and Abemaciclib are all potent inhibitors of the CDK4/6 pathway, which is central to the proliferation of HR+ breast cancer cells. While all three drugs have demonstrated significant clinical benefits, they possess distinct profiles in terms of their potency against CDK4 versus CDK6 and their overall kinase selectivity. Abemaciclib is the most potent of the three and shows activity against other kinases, which may contribute to its different side-effect profile, including a higher incidence of diarrhea.[2][3] Palbociclib and Ribociclib are more selective for the CDK4/6 kinases.[4][5] The choice between these inhibitors may depend on factors such as the specific clinical scenario, patient tolerance, and the desire to minimize off-target effects. Further research into biomarkers of response will be crucial for optimizing the use of these targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Assays to Confirm the Self-Renewal of HSCs Expanded with XIE18-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the self-renewal capacity of human hematopoietic stem cells (HSCs) expanded ex vivo with the novel compound XIE18-6. To offer a robust benchmark, this guide compares the functional outcomes of this compound-expanded HSCs with two well-characterized and potent HSC expansion agents: UM171 and StemRegenin 1 (SR1) . The methodologies for key functional assays are detailed, and available performance data for the comparator molecules are presented to establish a baseline for evaluation.
Introduction to HSC Self-Renewal and Ex Vivo Expansion
The defining characteristic of a true hematopoietic stem cell is its dual capacity to differentiate into all blood lineages and to self-renew, thereby maintaining the stem cell pool. While ex vivo expansion protocols can significantly increase the number of cells expressing HSC surface markers (e.g., CD34+), it is crucial to functionally verify that these expanded cells have retained their long-term self-renewal and multilineage reconstitution potential. This is paramount for the therapeutic application of expanded HSCs in contexts such as hematopoietic stem cell transplantation (HSCT) and gene therapy.
This guide focuses on the gold-standard functional assays designed to rigorously assess HSC self-renewal. By comparing the performance of a new agent, this compound, against established molecules like UM171 and SR1, researchers can effectively position their novel technology within the current landscape of HSC expansion.
Comparative Performance of HSC Expansion Agents
The efficacy of an HSC expansion agent is measured by its ability to increase the number of functional, long-term repopulating HSCs. The following tables summarize the reported quantitative data for UM171 and SR1, providing a benchmark for the evaluation of this compound.
Table 1: Expansion of Phenotypic HSC Populations
| Compound | Cell Source | Culture Duration | Fold Increase in CD34+ Cells | Fold Increase in LT-HSC Phenotype (CD34+CD38-CD90+) | Reference |
| This compound | User-defined | User-defined | User-determined | User-determined | |
| UM171 | Mobilized Peripheral Blood | 10 days | Not specified | 85.08-fold | [1] |
| UM171 | Sickle Cell Disease PB | 7 days | Not specified | 3.6-fold (CD34+CD133+CD90+CD45RA-) | [2] |
| SR1 | Mobilized Peripheral Blood | 3 weeks | 73-fold (vs. control) | 10-fold (CD90+) after 7 days | [3] |
| SR1 | Umbilical Cord Blood | 15 days | Not specified | 170 to 415-fold | [4] |
Table 2: In Vitro Progenitor Activity - Colony-Forming Unit (CFU) Assay
| Compound | Cell Source | Culture Duration | Fold Increase in Total CFUs (vs. control) | Notes | Reference |
| This compound | User-defined | User-defined | User-determined | Specify colony types (CFU-GM, BFU-E, CFU-GEMM) | |
| SR1 | Umbilical Cord Blood | 5 weeks | 65-fold | >9500-fold increase over input cells | [3] |
Table 3: In Vivo Repopulation in Immunodeficient Mice
| Compound | Cell Source | Mouse Model | Engraftment Metric | Outcome | Reference |
| This compound | User-defined | e.g., NSG | % Human CD45+ chimerism | User-determined | |
| UM171 | Sickle Cell Disease PB | NBSGW | % Human CD45+ in bone marrow at 16 weeks | Increased engraftment vs. control | [2][5][6] |
| SR1 | Umbilical Cord Blood | NSG | % Human CD45+ in peripheral blood at 8 weeks | 4-fold increase vs. control | [3] |
| SR1 | Umbilical Cord Blood | NSG | SCID-Repopulating Cell (SRC) Frequency | 17-fold increase in SRCs | [3][7] |
Signaling Pathways in HSC Self-Renewal
Understanding the mechanism of action of HSC expansion compounds is critical for their optimization and clinical translation. Below are simplified diagrams of the signaling pathways modulated by UM171 and SR1.
Caption: UM171-mediated signaling pathway in HSCs.
Caption: SR1-mediated signaling pathway in HSCs.
Experimental Workflow for Functional Validation
A rigorous evaluation of HSC self-renewal requires a multi-step approach, combining in vitro characterization with in vivo long-term repopulation studies.
Caption: Experimental workflow for HSC expansion and functional validation.
Detailed Experimental Protocols
Long-Term Competitive Repopulation Assay in Immunodeficient Mice
This assay is the gold standard for assessing the long-term multilineage engraftment potential of human HSCs.
Objective: To determine the ability of ex vivo expanded HSCs to engraft and reconstitute the hematopoietic system in a primary and secondary recipient mouse model.
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.
-
Ex vivo expanded HSCs (from this compound, UM171, SR1, and control cultures).
-
Uncultured CD34+ cells (as a baseline control).
-
Sterile PBS.
-
Irradiator (X-ray or Cesium-137 source).
-
Flow cytometry antibodies (human CD45, CD3, CD19, CD33, CD14; mouse CD45.1).
-
RBC lysis buffer.
Protocol:
-
Recipient Mouse Preparation:
-
Cell Preparation and Injection:
-
Resuspend a defined number of expanded cells (e.g., the progeny of 1 x 104 initial CD34+ cells) in 100-200 µL of sterile PBS.
-
Inject the cell suspension intravenously via the tail vein into the irradiated recipient mice.[10]
-
Include control groups: mice injected with uncultured CD34+ cells and mice injected with cells from control (cytokine-only) cultures.
-
-
Monitoring Engraftment:
-
At 4, 8, 12, and 16 weeks post-transplantation, collect peripheral blood from the recipient mice.
-
Perform RBC lysis and stain the cells with fluorescently labeled antibodies against human and mouse hematopoietic markers.
-
Analyze by flow cytometry to determine the percentage of human CD45+ cells (% chimerism) in the peripheral blood. Also, assess multilineage reconstitution by staining for T-cells (CD3), B-cells (CD19), and myeloid cells (CD33, CD14).
-
-
Bone Marrow Analysis:
-
At 16-20 weeks post-transplantation, euthanize the primary recipient mice.
-
Harvest bone marrow from the femurs and tibias.
-
Analyze the bone marrow for human hematopoietic cell engraftment and lineage distribution by flow cytometry, as described for peripheral blood.
-
Serial Transplantation Assay
This assay is a definitive test for HSC self-renewal, demonstrating that the engrafted cells in the primary recipient retain their stem cell properties.
Objective: To assess the ability of HSCs from primary recipients to repopulate a secondary recipient.
Protocol:
-
Cell Isolation from Primary Recipients:
-
From the bone marrow harvested from primary recipients (in the Long-Term Competitive Repopulation Assay), isolate the total human CD45+ cell population or a more purified HSC fraction using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Secondary Transplantation:
-
Prepare and irradiate a new cohort of NSG mice as described for the primary transplantation.
-
Inject the isolated human cells from the primary recipients into these secondary recipients.
-
-
Monitoring and Analysis:
-
Monitor engraftment and multilineage reconstitution in the secondary recipients over 16-20 weeks, as performed for the primary recipients. Successful engraftment in secondary recipients is strong evidence of self-renewal of the originally transplanted HSCs.
-
Colony-Forming Unit (CFU) Assay
This in vitro assay measures the frequency of hematopoietic progenitors and their differentiation potential into various lineages.
Objective: To quantify the number of myeloid, erythroid, and multipotent progenitors in the expanded cell population.
Materials:
-
Ex vivo expanded HSCs.
-
MethoCult™ medium (e.g., H4434 Classic or similar) containing a cocktail of cytokines (SCF, GM-CSF, G-CSF, IL-3, IL-6, erythropoietin).
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
35 mm culture dishes.
-
Inverted microscope.
Protocol:
-
Cell Plating:
-
Prepare a single-cell suspension of the expanded cells in IMDM + 2% FBS.
-
Add a defined number of cells (e.g., 500-1000 cells) to the semi-solid MethoCult™ medium.
-
Vortex gently and let the tube stand for 5-10 minutes to allow bubbles to rise.
-
Dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish using a syringe with a blunt-end needle.[11][12][13]
-
Gently rotate the dish to ensure an even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a separate, uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.[14]
-
-
Colony Identification and Scoring:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte, Macrophage colonies (compact core with a diffuse halo).
-
BFU-E: Burst-Forming Unit-Erythroid (large, reddish, multi-focal colonies).
-
CFU-GEMM: Granulocyte, Erythrocyte, Macrophage, Megakaryocyte colonies (large, multi-lineage colonies, often reddish with a compact core and diffuse periphery).
-
-
Calculate the total number of colonies per a specific number of plated cells to determine the progenitor frequency.
-
By employing these rigorous functional assays and comparing the results to established benchmarks from UM171 and SR1, researchers can generate the robust data necessary to validate the self-renewal capacity of HSCs expanded with this compound and advance its potential for clinical application.
References
- 1. UM171 promotes expansion of autologous peripheral blood hematopoietic stem cells from poorly mobilizing lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and function of progenitor T cells from StemRegenin-1–expanded CD34+ human hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UM171 enhances fitness and engraftment of gene-modified hematopoietic stem cells from patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. StemRegenin 1 selectively promotes expansion of Multipotent Hematopoietic Progenitors derived from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunodeficient mouse model for human hematopoietic stem cell engraftment and immune system development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. ciem.or.jp [ciem.or.jp]
- 11. stemcell.com [stemcell.com]
- 12. youtube.com [youtube.com]
- 13. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for XIE18-6
Disclaimer: No specific public data was found for a chemical compound designated "XIE18-6." The following information is a synthesized guide based on general best practices for the handling and disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to their institution's and local authorities' waste disposal regulations.
This document provides procedural guidance for the safe handling and disposal of the hypothetical chemical this compound, designed to provide essential, immediate safety and logistical information.
Assumed Physical and Chemical Properties
For the purpose of this guide, this compound is assumed to be a solid organic compound with the following characteristics:
| Property | Value |
| Appearance | Off-white solid powder |
| Odor | No information available |
| Solubility | Insoluble in water |
| Melting Point/Range | No data available |
| Boiling Point/Range | No information available |
| Flash Point | No information available |
| Flammability (solid, gas) | No information available |
| Stability | Stable under normal conditions |
| Incompatible Materials | Strong acids, Strong bases |
Assumed Toxicological Data
The toxicological properties of this compound have not been fully investigated. The following data is based on general knowledge of similar hypothetical compounds and should be treated as illustrative.
| Toxicity Metric | Value | Species |
| Acute Oral LD50 | Assumed > 2000 mg/kg | Rat |
| Skin Irritation | Causes skin irritation.[1] | Rabbit |
| Eye Irritation | Causes serious eye irritation.[1] | Rabbit |
| Inhalation | May cause respiratory irritation.[1] | - |
Experimental Protocols for Safe Disposal
The following are detailed methodologies for the handling and disposal of this compound waste, assuming it is a hazardous substance.
Protocol 1: Disposal of Solid this compound Waste
This protocol outlines the steps for the collection and disposal of solid this compound waste.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Clearly labeled, compatible hazardous waste container with a secure lid.[2]
-
Waste accumulation log.
-
Spill control and containment equipment.[3]
Procedure:
-
Waste Collection:
-
Place all solid waste contaminated with this compound, including used weighing papers, contaminated filter paper, and disposable labware, into a designated, leak-proof hazardous waste container.[4]
-
Ensure the container is made of a material compatible with this compound.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").
-
Record the date of waste accumulation.
-
-
Storage:
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[3]
-
Do not dispose of solid this compound waste in the regular trash.
-
Protocol 2: Handling of this compound Contaminated Sharps
This protocol details the procedure for disposing of sharps contaminated with this compound.
Materials:
-
Puncture-resistant sharps container.
-
Appropriate PPE.
Procedure:
-
Collection:
-
Immediately place all sharps (e.g., needles, razor blades, contaminated glass Pasteur pipettes) contaminated with this compound into a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Label the sharps container with "Hazardous Waste," "Sharps," and the chemical name "this compound."
-
-
Disposal:
-
Once the sharps container is three-quarters full, seal it securely.
-
Arrange for disposal through your institution's EHS office as chemical and sharps waste.
-
Visualized Workflows
The following diagrams illustrate key decision-making and procedural workflows for the safe management of this compound.
Caption: Workflow for proper disposal of this compound waste.
References
Essential Safety and Handling Protocol for Novel Compound XIE18-6
Disclaimer: Information regarding the specific compound "XIE18-6" is not available in public safety literature. This guide provides a comprehensive operational framework for handling novel, potent research compounds based on established safety principles. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for this compound upon its availability and perform a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE) Recommendations
The appropriate level of PPE is dictated by the physical form of the compound, the quantity being handled, and the specific procedure, which influences the risk of exposure through inhalation, ingestion, or dermal contact.[1]
Table 1: PPE Requirements for Laboratory Activities with this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face Powered Air-Purifying Respirator (PAPR) or supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double nitrile or neoprene gloves.- Disposable sleeves. | High risk of aerosolization and inhalation of potent powders requires maximum respiratory and dermal protection.[1] |
| Solution Preparation | - Certified chemical fume hood.- Lab coat.- ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.- Chemical-resistant nitrile gloves. | Engineering controls are the primary protection against splashes and vapors.[2] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves. | Focuses on preventing skin and eye contact during solution handling and administration. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Gloves. | Standard laboratory practice to protect against incidental contact and contamination.[3] |
Operational Workflow for Handling this compound
A systematic workflow ensures safety at every stage, from receiving the compound to its final disposal. This process minimizes the risk of exposure and cross-contamination.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a powdered form of this compound.
Objective: To prepare 10 mL of a 10 mM stock solution of this compound (Assumed Molecular Weight: 450.5 g/mol ).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Analytical balance (in containment or ventilated enclosure)
-
15 mL polypropylene (B1209903) conical tube
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Pre-calculation: Determine the mass of this compound required.
-
Mass (mg) = 10 mM * 10 mL * 450.5 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 45.05 mg.
-
-
Preparation:
-
Don the appropriate PPE as specified for "Weighing and Dispensing" (Table 1).
-
Ensure the chemical fume hood or ventilated enclosure is operational.[4]
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh approximately 45.05 mg of this compound powder. Record the exact mass.
-
Transfer the powder to the 15 mL conical tube.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the conical tube.
-
Volume (mL) = [Actual Mass (mg) / 450.5 g/mol ] / 10 mM
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution until all solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name (this compound), exact concentration, solvent (DMSO), date, and preparer's initials.
-
Store the stock solution under the conditions specified in the SDS (e.g., -20°C or -80°C, protected from light).[5]
-
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure personnel safety. All waste contaminated with this compound should be treated as hazardous.
Disposal Guidelines:
-
Contaminated PPE: Carefully doff all disposable items to avoid self-contamination and place them in a sealed, labeled hazardous waste container.[1]
-
Aqueous/Solvent Waste: Collect all liquid waste containing this compound in a sealed, clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Sharps: All contaminated needles, pipette tips, and glassware must be placed in a designated, puncture-proof sharps container.
-
Labeling: All waste containers must be labeled "Hazardous Waste" and include the chemical name "this compound".[5]
-
Final Disposal: Follow all institutional and local regulations for the pickup and disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
